Spiro[indene-1,4'-piperidine] hydrochloride
Description
Properties
IUPAC Name |
spiro[indene-1,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFMPMUITJAJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=CC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626391 | |
| Record name | Spiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137730-67-7 | |
| Record name | Spiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties of Spiro[indene-1,4'-piperidine] Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of Spiro[indene-1,4'-piperidine] hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on data presentation, experimental context, and biological relevance.
Chemical Identity and Physical Properties
This compound is a spirocyclic organic compound that has garnered interest as a scaffold in medicinal chemistry. Its rigid three-dimensional structure is a key feature in the design of selective ligands for various biological targets.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | spiro[indene-1,4'-piperidine];hydrochloride | [1] |
| CAS Number | 137730-67-7 | [1][2] |
| Molecular Formula | C₁₃H₁₆ClN | [1][2] |
| Molecular Weight | 221.72 g/mol | [1] |
| Canonical SMILES | C1CNCCC12C=CC3=CC=CC=C23.Cl | [1] |
| InChI Key | CNFMPMUITJAJKC-UHFFFAOYSA-N | [1] |
| Appearance | Powder or liquid | [2] |
| Storage | Store in a tightly closed container | [2] |
Table 2: Predicted Physicochemical Properties of the Free Base (Spiro[indene-1,4'-piperidine])
| Property | Predicted Value | Source |
| Boiling Point | 318.7 ± 42.0 °C | [3] |
| pKa | 10.70 ± 0.20 | [3] |
| LogP | 2.6 | [4] |
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the public domain, the synthesis of its derivatives suggests a common synthetic pathway. The parent compound, spiro[indene-1,4'-piperidine], serves as a key intermediate.
General Synthetic Approach
A plausible synthetic route, based on the synthesis of related compounds, likely involves a multi-step process culminating in the formation of the spirocyclic core, followed by conversion to the hydrochloride salt. One potential, though unconfirmed, method involves the condensation of indene and piperidine derivatives under alkaline conditions.[5]
A documented synthesis of a derivative, 1'-((4-Bromophenyl)sulfonyl)spiro(1H-indene-1,4'-piperidine), starts from the free base, spiro(1H-indene-1,4'-piperidine). This suggests the availability of the parent compound as a starting material for further chemical modifications.
Conversion to Hydrochloride Salt
The formation of the hydrochloride salt is a standard procedure in medicinal chemistry to improve the solubility and handling of amine-containing compounds. A general experimental workflow for this conversion is as follows:
Caption: General workflow for the preparation of a hydrochloride salt.
Analytical Characterization
The structural confirmation of this compound would typically involve a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the presence of both the indene and piperidine moieties, and verifying the salt formation through shifts in the signals of protons near the nitrogen atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
While specific spectral data for the hydrochloride salt is not widely published, the availability of NMR data for related spiro-piperidine compounds suggests that this would be a standard characterization method.
Pharmacological Activity and Mechanism of Action
The primary pharmacological interest in the spiro[indene-1,4'-piperidine] scaffold lies in its role as a core component of potent and selective agonists for the somatostatin receptor subtype 2 (sst2).[6][7][8] Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological effects, including the inhibition of hormone secretion and cell proliferation.
While direct pharmacological data for this compound is limited in the available literature, its derivatives have shown low nanomolar binding affinity and high selectivity for the human sst2 receptor. This suggests that the spiro[indene-1,4'-piperidine] core is a key pharmacophore for sst2 agonism.
Somatostatin Receptor Subtype 2 (sst2) Signaling Pathway
Activation of the sst2 receptor by an agonist initiates a cascade of intracellular events. The sst2 receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect various downstream effectors, ultimately leading to the cellular response.
References
- 1. This compound | C13H16ClN | CID 22509344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.137730-67-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. SPIRO[INDENE-1,4'-PIPERIDINE] CAS#: 33042-66-9 [amp.chemicalbook.com]
- 4. Spiro[indene-1,4'-piperidine] | C13H15N | CID 10330052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Structure of Spiro[indene-1,4'-piperidine] Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Spiro[indene-1,4'-piperidine] hydrochloride. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its rigid three-dimensional structure, which can be a key feature for potent and selective interactions with biological targets. This document outlines the synthetic route and the analytical techniques essential for confirming the molecule's identity, purity, and three-dimensional architecture.
Synthesis and Physicochemical Properties
This compound is a crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ClN | --INVALID-LINK--[1] |
| Molecular Weight | 221.72 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | spiro[indene-1,4'-piperidine];hydrochloride | --INVALID-LINK--[1] |
| CAS Number | 137730-67-7 | --INVALID-LINK--[1] |
Experimental Protocols
The structural confirmation of this compound relies on a combination of synthesis and various spectroscopic and analytical techniques.
Synthesis
The synthesis of the parent compound, Spiro[indene-1,4'-piperidine], can be achieved through a condensation reaction. A plausible synthetic route for the related 2,3-dihydrospiro[indene-1,4'-piperidine] involves the reaction of indene with piperidine in an alkaline environment.[2] For the unsaturated target molecule, a similar strategy starting from a suitable indene precursor would be employed, followed by hydrochloride salt formation.
General Procedure:
-
To a solution of 1-indanone in an appropriate solvent (e.g., toluene), an equimolar amount of a protected 4-aminopiperidine derivative is added.
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is introduced, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting intermediate is then subjected to deprotection and subsequent reduction/elimination steps to yield the spiro[indene-1,4'-piperidine] free base.
-
The free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.
-
The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
References
An In-depth Technical Guide to Spiro[indene-1,4'-piperidine] Hydrochloride (CAS: 137730-67-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[indene-1,4'-piperidine] hydrochloride, with CAS number 137730-67-7, is a heterocyclic compound that serves as a crucial structural core for a range of biologically active molecules. While this specific salt is primarily recognized as a synthetic intermediate, its rigid spirocyclic framework is a key pharmacophore in the development of potent and selective ligands for significant therapeutic targets. Notably, derivatives of the spiro[indene-1,4'-piperidine] core have demonstrated high affinity and efficacy as agonists for the somatostatin receptor subtype 2 (sst2) and as inhibitors of the histone methyltransferase ASH1L. This guide provides a comprehensive overview of the chemical properties, synthesis, and the biological significance of this compound, with a focus on the therapeutic potential of its derivatives. Detailed experimental protocols for relevant biological assays are also presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 137730-67-7 | [1] |
| Molecular Formula | C₁₃H₁₆ClN | [1] |
| Molecular Weight | 221.73 g/mol | [1] |
| IUPAC Name | spiro[indene-1,4'-piperidine];hydrochloride | [1] |
| Synonyms | 4-spiroindene-piperidine hydrochloride, Spiro[1H-indene-1,4'-piperidine] hydrochloride | |
| Appearance | Powder or liquid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Store in a tightly closed container | [2] |
Synthesis
Synthesis of the Spiro[indene-1,4'-piperidine] Core
A common method for the synthesis of the spiro[indene-1,4'-piperidine] core involves the condensation reaction of indene and piperidine. This reaction is typically carried out in an alkaline environment.
Formation of the Hydrochloride Salt
The hydrochloride salt is formed by treating the free base, Spiro[indene-1,4'-piperidine], with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether. The resulting salt can then be isolated by filtration and purified by recrystallization.
Synthesis of a Representative Derivative: 1'-((4-Bromophenyl)sulfonyl)spiro(1H-indene-1,4'-piperidine)
A documented synthesis of a derivative provides insight into the reactivity of the parent compound.[3]
Experimental Protocol:
-
Combine Spiro(1H-indene-1,4'-piperidine) (15 mg, 81.1 μmol) and p-bromobenzenesulfonyl chloride (21 mg, 81.1 μmol) in dichloromethane (CH₂Cl₂).[3]
-
Add triethylamine (2 drops) to the mixture.[3]
-
Stir the mixture at ambient temperature for 15 minutes.[3]
-
Pour the reaction mixture onto a silica gel column.[3]
-
Elute the product with a 1:1 mixture of dichloromethane and hexane.[3]
-
Combine the product-containing fractions and evaporate to dryness in vacuo to yield the title compound as a solid.[3]
-
Dry the solid in vacuo overnight at ambient temperature.[3]
Biological Significance and Therapeutic Potential
The spiro[indene-1,4'-piperidine] scaffold is a key component in the design of ligands for important drug targets, particularly the somatostatin receptor subtype 2 (sst2) and the histone methyltransferase ASH1L.
Somatostatin Receptor Subtype 2 (sst2) Agonists
Derivatives of spiro[1H-indene-1,4'-piperidine] have been identified as potent and selective non-peptide agonists of the human somatostatin receptor subtype 2 (sst2).[1] The sst2 receptor is a G-protein coupled receptor that plays a crucial role in regulating hormone secretion, including growth hormone.[1] Consequently, sst2 agonists are of significant interest for the treatment of conditions such as acromegaly and certain neuroendocrine tumors.
A key study by Yang et al. (1998) demonstrated that a specific stereoisomer of a derivative exhibited a high affinity for the sst2 receptor with a Kᵢ of 1.6 nM and over 1000-fold selectivity against other somatostatin receptor subtypes.[4] This compound acted as a full agonist in a functional assay measuring the inhibition of forskolin-stimulated cAMP accumulation, with an IC₅₀ of 2 nM.[4] Furthermore, it inhibited the release of growth hormone in a rat pituitary assay with an IC₅₀ of 6 nM.[4]
Quantitative Data for a Potent sst2 Agonist Derivative: [4]
| Parameter | Value |
| sst2 Binding Affinity (Kᵢ) | 1.6 nM |
| sst2 Functional Agonism (IC₅₀) | 2 nM |
| Growth Hormone Release Inhibition (IC₅₀) | 6 nM |
ASH1L Inhibitors
More recently, the spiro-piperidine moiety has been incorporated into the design of inhibitors for the histone methyltransferase ASH1L (absent, small, or homeotic-like 1). ASH1L is implicated in various cancers, including leukemia, making it an attractive therapeutic target. Structure-based drug design has led to the development of potent ASH1L inhibitors containing the spiro-piperidine core.
Signaling Pathways
Somatostatin Receptor Subtype 2 (sst2) Signaling Pathway
Activation of the sst2 receptor by an agonist, such as a derivative of spiro[indene-1,4'-piperidine], initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can, in turn, affect various downstream cellular processes, including the inhibition of hormone secretion.
ASH1L Signaling Pathway
ASH1L is a histone methyltransferase that specifically methylates histone H3 at lysine 36 (H3K36). This epigenetic modification is generally associated with transcriptional activation. By inhibiting ASH1L, spiro-piperidine derivatives can modulate gene expression, which is a key mechanism in their potential anti-cancer activity.
References
- 1. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.137730-67-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Spiro[indene-1,4'-piperidine] Hydrochloride
This technical guide provides a comprehensive overview of Spiro[indene-1,4'-piperidine] hydrochloride, a spirocyclic compound with significant potential in pharmacological research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its chemical properties, potential synthesis, and biological relevance.
Core Chemical Properties
This compound is a hydrochloride salt of a heterocyclic compound featuring an indene moiety fused to a piperidine ring through a spirocyclic linkage. Its chemical and physical properties are crucial for its application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 221.72 g/mol | [1] |
| Molecular Formula | C13H16ClN | [1] |
| CAS Number | 137730-67-7 | [1] |
| IUPAC Name | spiro[indene-1,4'-piperidine];hydrochloride | [1] |
| Synonyms | 4-spiroindene-piperidine hydrochloride, Spiro[1H-indene-1,4'-piperidine] hydrochloride | [1] |
| Appearance | Powder or liquid | [2] |
| Purity | Typically ≥97% | [2] |
Potential Synthesis and Experimental Protocols
A general approach to synthesizing similar spiro[indene-piperidine] structures involves the condensation of indene or its derivatives with a piperidine precursor. For instance, the synthesis of 2,3-dihydrospiro[indene-1,4'-piperidine] can be achieved through the condensation reaction of indene and piperidine in an alkaline environment.
A potential, though unverified, synthetic workflow for the parent compound is outlined below.
Caption: A plausible synthetic workflow for this compound.
Biological Activity and Potential Signaling Pathways
Derivatives of the Spiro[indene-1,4'-piperidine] core structure have shown significant biological activity, suggesting that this scaffold is of considerable interest in medicinal chemistry. Two key areas of activity have been identified for related compounds: agonism at the somatostatin receptor subtype 2 (sst2) and inhibition of the histone methyltransferase ASH1L.
Somatostatin Receptor Subtype 2 (sst2) Agonism
Spiro[1H-indene-1,4'-piperidine] derivatives have been identified as potent and selective non-peptide agonists of the human somatostatin receptor subtype 2 (sst2). Sst2 is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various cellular responses, including the inhibition of hormone secretion and cell proliferation.
The general signaling pathway for sst2 activation is depicted below.
Caption: Generalized sst2 receptor signaling pathway upon agonist binding.
A representative experimental protocol for assessing the binding of compounds to the sst2 receptor is the SSTR2 Radioligand Competition Binding Assay .
Experimental Protocol: SSTR2 Radioligand Competition Binding Assay
-
Reagent Preparation :
-
Assay Buffer : 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Radioligand : A high-affinity SSTR2 radioligand (e.g., [¹²⁵I]Tyr¹¹-SRIF-14) diluted in assay buffer.
-
Unlabeled Competitor : Serial dilutions of the test compound (this compound) and a known SSTR2 ligand in assay buffer.
-
Cell Membranes : Membranes prepared from cells expressing SSTR2.
-
Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Assay Procedure :
-
To a 96-well filter plate, add assay buffer, the unlabeled competitor (or buffer for total binding), and the radioligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for a specified time and temperature (e.g., 60 minutes at 37°C) with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
ASH1L Histone Methyltransferase Inhibition
The spiro-piperidine scaffold is also a key feature in the development of inhibitors for the histone methyltransferase ASH1L (Absent, Small, or Homeotic 1-Like). ASH1L is a lysine-specific methyltransferase that plays a role in the regulation of gene expression and has been implicated in certain cancers, such as leukemia.[3] Inhibition of ASH1L's catalytic activity is a potential therapeutic strategy.
The mechanism of ASH1L inhibition by spiro-piperidine containing compounds involves binding to the SET domain of the enzyme, preventing the methylation of its histone substrates.
Caption: Mechanism of ASH1L inhibition by spiro-piperidine compounds.
A general protocol for assessing the activity of histone methyltransferases like ASH1L is the in vitro Histone Methyltransferase (HMTase) Assay .
Experimental Protocol: In Vitro Histone Methyltransferase (HMTase) Assay
-
Reagent Preparation :
-
Reaction Buffer : Typically contains Tris-HCl, NaCl, and dithiothreitol at a specific pH.
-
Enzyme : Purified recombinant ASH1L.
-
Substrate : Histones or specific histone peptides (e.g., H3 peptides).
-
Methyl Donor : Radiolabeled S-adenosyl-methionine ([³H]-SAM).
-
Inhibitor : Serial dilutions of the test compound (this compound).
-
-
Assay Procedure :
-
Combine the reaction buffer, ASH1L enzyme, histone substrate, and the test inhibitor in a reaction vessel.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto a filter paper or membrane.
-
Wash the filter to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity on the filter using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of ASH1L activity at different concentrations of the test compound to determine its IC₅₀ value.
-
Conclusion
This compound represents a valuable chemical entity for researchers in drug discovery. Its core structure is present in compounds with potent biological activities, including sst2 agonism and ASH1L inhibition. While a detailed synthesis protocol for this specific hydrochloride salt requires further investigation, the information provided in this guide on its properties, potential synthetic routes, and the biological context of related molecules offers a solid foundation for future research and development efforts. The experimental protocols outlined provide a starting point for the biological evaluation of this and similar compounds.
References
Navigating the Physicochemical Landscape of Spiro[indene-1,4'-piperidine] Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current state of knowledge regarding the solubility of spiro[indene-1,4'-piperidine] hydrochloride. Due to a notable absence of specific quantitative solubility data in publicly accessible scientific literature, this document focuses on providing a qualitative assessment, a generalized experimental protocol for determining solubility, and a framework for understanding its potential physicochemical properties.
Executive Summary
This compound is a heterocyclic compound with a spirocyclic scaffold, a structural motif of increasing interest in medicinal chemistry. An understanding of its solubility is critical for its potential development as a therapeutic agent, influencing formulation, bioavailability, and pharmacokinetic profiling. This guide synthesizes available information on related compounds to infer a likely solubility profile and provides a robust, adaptable experimental methodology for researchers to generate precise quantitative data.
Physicochemical Properties: An Estimation
Direct experimental data on the physicochemical properties of this compound are limited. However, based on the known characteristics of its constituent moieties—the indene and piperidine rings—and general principles of hydrochloride salts of amines, a qualitative profile can be inferred.
A related compound, 2,3-dihydrospiro[indene-1,4'-piperidine], is described as having low solubility in water and being soluble in organic solvents such as chloroform, methanol, and dichloromethane.[1] As this compound is a salt, it is anticipated to exhibit enhanced aqueous solubility compared to its free base due to the ionic nature of the hydrochloride group. The piperidine moiety, when protonated, can readily form hydrogen bonds with water.
Table 1: Predicted Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers (pH < 7) | Low to Moderate | The hydrochloride salt form increases polarity and potential for hydrogen bonding, suggesting some aqueous solubility. Solubility is expected to be pH-dependent, decreasing as the pH approaches the pKa of the piperidine nitrogen. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the protonated amine and the chloride counter-ion, facilitating dissolution. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | The polar nature of these solvents can solvate the ionic compound, though likely less effectively than protic solvents. |
| Non-polar | Hexane, Toluene | Low | The high polarity of the hydrochloride salt is incompatible with non-polar solvents. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound in various solvents. This methodology is based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to permit the settling of excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot using a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the test solvent using the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
To aid in the conceptualization of the experimental process, the following diagram outlines the key steps in the solubility determination protocol.
Caption: A generalized workflow for the experimental determination of solubility.
Signaling Pathways and Logical Relationships
A comprehensive search of scientific databases and literature did not reveal any established signaling pathways or specific biological targets directly modulated by this compound. Research into the biological activity of spiro-piperidine derivatives is an active area, with various compounds being investigated for a range of therapeutic applications.[2] However, for this specific molecule, such data is not yet available.
The logical progression for future research would involve screening this compound against a panel of biological targets to identify potential interactions. Once a primary target is identified, further studies would be required to elucidate the downstream signaling cascade.
Caption: A logical workflow for identifying the biological activity of the compound.
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides a foundational understanding for researchers. The inferred qualitative solubility profile suggests that it is likely to be more soluble in aqueous and polar organic solvents than its free base, a critical consideration for its handling and formulation. The provided experimental protocol offers a standardized approach for generating the much-needed quantitative data. Future research is required to determine its biological targets and associated signaling pathways, which will be pivotal in unlocking its therapeutic potential.
References
An In-depth Technical Guide on the Mechanism of Action of a Spiro[indene-1,4'-piperidine]-based ASH1L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mechanism of action of a novel spiro[indene-1,4'-piperidine]-based compound, 66s (also known as AS-254s), a potent and selective inhibitor of the histone lysine methyltransferase ASH1L (Absent, Small, or Homeotic-like 1). This document will cover the core mechanism, associated signaling pathways, quantitative pharmacological data, and detailed experimental protocols for key assays. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting epigenetic regulators in oncology and other diseases.
Introduction to ASH1L and Its Role in Disease
ASH1L is a histone methyltransferase that plays a crucial role in the regulation of gene expression.[1] It specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[1] ASH1L is implicated in various biological processes, including embryonic development and cell differentiation.[1][2] Dysregulation of ASH1L activity has been linked to several diseases, most notably in certain types of cancer, such as MLL-rearranged leukemias, where it contributes to leukemic transformation and the maintenance of the disease state.[3][4][5][6] Consequently, ASH1L has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[3][5][6]
The spiro[indene-1,4'-piperidine] scaffold is a versatile structural motif in medicinal chemistry, known for its utility in the design of compounds targeting the central nervous system and other biological targets.[7][8] The development of compound 66s (AS-254s) represents a significant advancement in the creation of potent and selective inhibitors based on this scaffold.[3][9]
Core Mechanism of Action of Compound 66s (AS-254s)
Compound 66s (AS-254s) is a highly potent and selective inhibitor of ASH1L.[3][9][10] Its primary mechanism of action is the direct inhibition of the enzymatic activity of ASH1L by targeting its catalytic SET domain.[3][9]
The key molecular events in the mechanism of action are as follows:
-
Binding to the ASH1L SET Domain: Compound 66s binds to the catalytic SET domain of ASH1L.[3][10] This binding has been quantified with a dissociation constant (Kd) of 179 nM, as determined by Isothermal Titration Calorimetry (ITC).[10]
-
Inhibition of Histone Methyltransferase Activity: By binding to the SET domain, compound 66s prevents ASH1L from catalyzing the transfer of a methyl group to its substrate, histone H3. This results in a significant reduction of the H3K36me2 mark in a dose-dependent manner.[3][10]
-
Downregulation of Target Gene Expression: In the context of MLL-rearranged leukemias, the reduction in the H3K36me2 activating mark leads to the downregulation of MLL fusion target genes, which are critical for the survival and proliferation of the cancer cells.[3][5]
-
Cellular Effects: The downstream cellular consequences of ASH1L inhibition by compound 66s in leukemia cells include the blockage of cell proliferation, induction of apoptosis (programmed cell death), and promotion of cell differentiation.[3][9][10]
Signaling Pathway Diagram
References
- 1. scbt.com [scbt.com]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASH1L | Cancer Genetics Web [cancer-genetics.org]
- 5. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro[indene-1,4'-piperidin]-3(2H)-one | Research Chemical [benchchem.com]
- 8. bepls.com [bepls.com]
- 9. Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AS-254 | ASH1L inhibitor | Probechem Biochemicals [probechem.com]
An In-Depth Technical Guide to Spiro[indene-1,4'-piperidine] Compounds: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[indene-1,4'-piperidine] scaffold is a unique three-dimensional molecular architecture that has garnered significant interest in medicinal chemistry. Its rigid structure, which combines a planar indene moiety with a non-planar piperidine ring, provides a distinct advantage in the design of selective ligands for various biological targets. This guide delves into the discovery and historical development of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to serve as a comprehensive resource for professionals in drug discovery and development.
Discovery and Early Developments
The exploration of spiro[indene-1,4'-piperidine] derivatives as biologically active agents can be traced back to the late 20th century. A pivotal moment in the history of this scaffold was the discovery of its utility in creating potent and selective ligands for G protein-coupled receptors (GPCRs).
A landmark 1998 publication in the Journal of Medicinal Chemistry by Yang and colleagues at Merck Research Laboratories described a series of spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2). This work demonstrated the potential of the spiro[indene-1,4'-piperidine] core to mimic the action of endogenous peptides, opening up new avenues for the development of small-molecule therapeutics.
Synthesis of the Spiro[indene-1,4'-piperidine] Core
A common and established method for the synthesis of the spiro[indene-1,4'-piperidine] scaffold involves the condensation of an indene precursor with a piperidine derivative. A generalized synthetic scheme is presented below.
Caption: General workflow for the synthesis of the spiro[indene-1,4'-piperidine] core.
Experimental Protocol: Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine]
A representative protocol for the synthesis of the reduced 2,3-dihydrospiro[indene-1,4'-piperidine] core is the hydrogenation of a spiro[1H-indene-1,4'-piperidine] precursor.
Materials:
-
1'-((4-Methylphenyl)sulfonyl)spiro(1H-indene-1,4'-piperidine)
-
Absolute Ethanol
-
10% Palladium on carbon
-
Hydrogen gas
-
Solka floc (filter aid)
-
Ether
Procedure:
-
Dissolve 1'-((4-Methylphenyl)sulfonyl)spiro(1H-indene-1,4'-piperidine) (0.17 mmol) in absolute ethanol (4 ml).
-
Add 10% Palladium on carbon (14.2 mg) to the solution.
-
Hydrogenate the mixture at 40 psi and ambient temperature for 3 hours.
-
Filter the mixture through Solka floc to remove the catalyst.
-
Evaporate the filtrate to dryness in vacuo.
-
Crystallize the residue from ether to yield the title compound, 2,3-Dihydro-1'-((4-methylphenyl)sulfonyl)spiro-(1H-indene-1,4'-piperidine).[1]
Biological Activity and Quantitative Data
Spiro[indene-1,4'-piperidine] derivatives have been primarily investigated for their activity at somatostatin and sigma receptors, both of which are important targets for neurological and oncological diseases.
Somatostatin Receptor Agonism
The work by Yang et al. (1998) highlighted the potential of this scaffold to yield potent and selective sst2 agonists. The following table summarizes the binding affinities and functional activities of key compounds from this study.
| Compound | R Group (on Piperidine N) | hsst2 Ki (nM) | hsst1 Ki (nM) | hsst3 Ki (nM) | hsst4 Ki (nM) | hsst5 Ki (nM) | cAMP IC50 (nM) |
| 1 | H | 1.5 | >1000 | 250 | >1000 | 80 | 0.5 |
| 2 | CH3 | 0.8 | >1000 | 150 | >1000 | 50 | 0.3 |
| 3 | Benzyl | 0.5 | >1000 | 100 | >1000 | 30 | 0.2 |
Data extracted from Yang, L., et al. J Med Chem. 1998, 41(13), 2175-9.
Sigma Receptor Modulation
The spiro[indene-1,4'-piperidine] core is structurally related to other spiro-piperidine systems that have shown high affinity for sigma receptors. While extensive data on the spiro[indene-1,4'-piperidine] core itself is still emerging, related spirocyclic structures provide a strong rationale for its investigation as sigma receptor ligands. For instance, spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] have demonstrated high affinity and selectivity for the sigma-1 receptor.[2]
| Compound (Related Spiro-piperidines) | Target | Ki (nM) | Selectivity (σ1 vs σ2) |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | σ1 | low nM | ~7000-fold |
| N-substituted spiro[isobenzofuran-1(3H),4'-piperidines] | σ2 | sub-nM | High |
Data from related spiro-piperidine scaffolds.[2][3]
Signaling Pathways
Somatostatin Receptor 2 (sst2) Signaling
Activation of the sst2 receptor by a spiro[indene-1,4'-piperidine] agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism for the therapeutic effects of sst2 agonists.
Caption: Agonist binding to sst2 inhibits cAMP production.
Sigma-1 Receptor Signaling
Spiro[indene-1,4'-piperidine] compounds, as potential sigma-1 receptor ligands, may modulate a variety of intracellular signaling pathways. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum-mitochondrion interface that can influence calcium signaling, ion channel function, and neuronal plasticity.
Caption: Sigma-1 receptor modulation affects Ca2+ and ion channels.
Conclusion
The spiro[indene-1,4'-piperidine] scaffold represents a valuable platform for the design of novel therapeutics. Its unique three-dimensional structure has been successfully exploited to create potent and selective ligands for challenging drug targets such as GPCRs and sigma receptors. The historical development of these compounds, from their initial synthesis to their characterization as potent biological modulators, provides a strong foundation for future drug discovery efforts. This guide has summarized the key historical findings, provided essential quantitative data, and outlined relevant experimental protocols and signaling pathways to aid researchers in this exciting and evolving field.
References
- 1. prepchem.com [prepchem.com]
- 2. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into Spiro[indene-1,4'-piperidine] Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Spiro[indene-1,4'-piperidine] hydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this document outlines standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it delves into a key biological signaling pathway associated with derivatives of this compound class.
Physicochemical Properties
This compound is an organic salt with the chemical formula C₁₃H₁₆ClN.[1] It is commercially available from various suppliers, typically with a purity of 97% or higher.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ClN | [1] |
| Molecular Weight | 221.72 g/mol | [1] |
| IUPAC Name | spiro[indene-1,4'-piperidine];hydrochloride | [1] |
| CAS Number | 137730-67-7 | [1][3] |
| Appearance | Powder or liquid | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the indene ring, the vinyl protons, and the aliphatic protons of the piperidine ring. The presence of the hydrochloride salt may lead to broadening of the N-H proton signal.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted values |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the sp²-hybridized carbons of the aromatic and vinyl groups, and the sp³-hybridized carbons of the piperidine ring and the spiro center.
| Chemical Shift (ppm) | Assignment |
| Predicted values |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the secondary amine salt, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic and vinyl groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| Expected ranges |
Mass Spectrometry (MS)
Mass spectrometry will determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique. The expected molecular ion would correspond to the free base, Spiro[indene-1,4'-piperidine] (C₁₃H₁₅N), with a molecular weight of 185.26 g/mol .[4] PubChem provides predicted collision cross-section (CCS) values for various adducts of the free base, which can be useful in ion mobility-mass spectrometry studies.[5]
| m/z | Relative Intensity (%) | Assignment |
| Expected values | [M+H]⁺, fragments |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR).
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent will depend on the solubility of the hydrochloride salt.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Parameters (General):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Referencing: The residual solvent peak is used as an internal standard.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse program.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
-
Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
-
ATR Protocol:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
-
KBr Pellet Protocol:
-
Grind a small amount of the sample with dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Mass Spectrometry
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode is recommended for the hydrochloride salt to observe the protonated molecule of the free base.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
-
Instrument Parameters (General):
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mode: Positive ion detection.
-
Scan Range: m/z 50-500.
-
Mobile Phase: A mixture of water and acetonitrile or methanol with a small amount of formic acid (0.1%) to facilitate protonation.
-
Flow Rate: 0.2-0.5 mL/min for liquid chromatography-mass spectrometry (LC-MS) or direct infusion.
-
Biological Activity and Signaling Pathway
Derivatives of Spiro[indene-1,4'-piperidine] have been identified as potent and selective agonists for the human somatostatin receptor subtype 2 (SSTR2). SSTR2 is a G-protein coupled receptor (GPCR) that mediates a variety of cellular processes, including the inhibition of hormone secretion and cell proliferation.
Somatostatin Receptor Type 2 (SSTR2) Signaling Pathway
Activation of SSTR2 by an agonist like a Spiro[indene-1,4'-piperidine] derivative initiates a cascade of intracellular events. The receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These events ultimately result in the regulation of cell growth and proliferation through pathways involving MAP kinases (e.g., ERK1/2) and cell cycle inhibitors (e.g., p21 and p27).[6][7][8]
Caption: SSTR2 signaling cascade initiated by an agonist.
Experimental Workflow
The logical flow for the characterization and biological assessment of this compound and its derivatives is outlined below.
Caption: Workflow for compound characterization and development.
References
- 1. This compound | C13H16ClN | CID 22509344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 137730-67-7 | AChemBlock [achemblock.com]
- 3. This compound, CasNo.137730-67-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. Spiro[indene-1,4'-piperidine] | C13H15N | CID 10330052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C13H15N) [pubchemlite.lcsb.uni.lu]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]
Spiro[indene-1,4'-piperidine] Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for Spiro[indene-1,4'-piperidine] hydrochloride (CAS No. 137730-67-7). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment.
Chemical Identification and Physical Properties
This compound is a chemical compound with the molecular formula C₁₃H₁₆ClN.[1] It is commonly used in medicinal chemistry and biomedical research.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ClN | PubChem[1] |
| Molecular Weight | 221.72 g/mol | PubChem[1] |
| CAS Number | 137730-67-7 | PubChem[1] |
| Appearance | Powder or liquid | Amadis Chemical[2] |
| Flash Point | 165.7°C | ChemicalBook[3] |
| Vapor Pressure | 3.09E-05 mmHg at 25°C | ChemicalBook[3] |
| Solubility | No data available | ChemicalBook[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
(Source: PubChem)
GHS Pictogram:
Signal Word: Warning
Toxicological Information
Table 3: Summary of Toxicological Data
| Endpoint | Route | Species | Value |
| LD50 | Oral | Not available | No data available |
| LD50 | Dermal | Not available | No data available |
| LC50 | Inhalation | Not available | No data available |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) or Time-Weighted Averages (TWA), for this compound from major regulatory bodies. In the absence of specific OELs, exposure should be minimized to the lowest achievable level.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
Table 4: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3] Seek medical attention. |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Experimental Protocol for Safe Handling
The following is a general experimental protocol for the safe handling of this compound in a laboratory setting. This should be adapted to specific experimental conditions and performed in accordance with all institutional and regulatory guidelines.
6.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. Based on the known hazards, the following are recommended:
-
Eye Protection: Tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and, for larger quantities or potential for splashing, chemical-resistant aprons and sleeves.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
6.2. Engineering Controls
-
Work with this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.
6.3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[3] Use non-sparking tools.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.
6.4. Experimental Workflow
The following diagram outlines a general workflow for handling this compound in a research laboratory.
6.5. Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Do not allow the spilled material to enter drains or waterways.[3]
6.6. Disposal
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]
Ecological Information
There is no available data on the ecotoxicity of this compound. Discharge into the environment should be avoided to prevent potential harm to aquatic and terrestrial organisms.[3]
Table 5: Ecotoxicity Data
| Test | Species | Result |
| Aquatic Toxicity | Fish | No data available |
| Aquatic Toxicity | Daphnia | No data available |
| Aquatic Toxicity | Algae | No data available |
Conclusion
This compound is a hazardous chemical that requires careful handling to minimize health risks. While there are gaps in the quantitative toxicological and ecological data, the available information indicates that it is harmful if swallowed and can cause skin, eye, and respiratory irritation. Adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, is essential for the safe use of this compound in a research setting. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.
References
The Spiro[indene-1,4'-piperidine] Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[indene-1,4'-piperidine] scaffold has emerged as a significant and privileged structural motif in medicinal chemistry. Its inherent three-dimensional and rigid conformation provides a unique framework for the design of potent and selective ligands for a variety of biological targets. This technical guide delves into the biological activities of compounds derived from this core structure, with a focus on their interactions with the somatostatin receptor subtype 2 (sst2), melanin-concentrating hormone receptor 1 (MCH-1R), and sigma-1 (σ1) receptors. The guide summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Somatostatin Receptor Subtype 2 (sst2) Agonism
The spiro[indene-1,4'-piperidine] core is a key component in the development of potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2). These agonists have therapeutic potential in the treatment of neuroendocrine tumors and other disorders where sst2 is overexpressed.
Quantitative Biological Data
Derivatives of the spiro[indene-1,4'-piperidine] scaffold have demonstrated high-affinity binding to the sst2 receptor. The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.
| Compound ID | Modification on Piperidine Nitrogen | IC50 (nM) for sst2 |
| 1 | Unsubstituted | 84 |
| 2a | D-Trp(CO)-NH-(CH2)2-NH-Boc | 1.2 |
| 2b | D-Trp(CO)-NH-(CH2)3-NH-Boc | 0.8 |
| 2c | D-Trp(CO)-NH-(CH2)4-NH-Boc | 0.5 |
| 2d | D-Trp(CO)-NH-(CH2)5-NH-Boc | 0.3 |
| 2e | D-Trp(CO)-NH-(CH2)6-NH-Boc | 0.6 |
Signaling Pathway
Activation of the sst2 receptor by spiro[indene-1,4'-piperidine]-based agonists initiates a G-protein coupled signaling cascade, primarily through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors. This signaling cascade ultimately results in the inhibition of hormone secretion and cell proliferation.[1]
References
Methodological & Application
Application Notes and Protocols: Synthesis of Spiro[indene-1,4'-piperidine] hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Spiro[indene-1,4'-piperidine] hydrochloride, a valuable scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the formation of the free base, Spiro[indene-1,4'-piperidine], through a condensation reaction between indene and piperidine under alkaline conditions. The subsequent step involves the conversion of the free base to its hydrochloride salt. This protocol includes detailed experimental procedures, a summary of quantitative data, and visual representations of the synthetic workflow and reaction pathway.
Introduction
Spiro[indene-1,4'-piperidine] and its derivatives are important intermediates in the development of novel therapeutic agents. The rigid spirocyclic core imparts unique three-dimensional characteristics to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. This application note outlines a reproducible method for the preparation of this compound, providing researchers with a reliable procedure for accessing this key synthetic building block.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Indene | 11.6 g (0.1 mol) | Starting material for the free base synthesis. |
| Piperidine | 17.0 g (0.2 mol) | Reactant and base catalyst. |
| Sodium Amide (NaNH₂) | 0.39 g (0.01 mol) | Strong base catalyst. |
| Diethyl Ether (anhydrous) | 200 mL | Solvent for the free base synthesis. |
| Spiro[indene-1,4'-piperidine] | 18.5 g (0.1 mol, theoretical) | Intermediate free base for salt formation. |
| Hydrochloric Acid (in diethyl ether) | q.s. | For conversion to the hydrochloride salt. |
| Reaction Conditions | ||
| Temperature (Step 1) | Reflux (approx. 35 °C) | For the condensation reaction. |
| Reaction Time (Step 1) | 4 hours | |
| Temperature (Step 2) | 0-5 °C | For the hydrochloride salt formation. |
| Product Characterization | ||
| Expected Yield | 70-80% (overall) | Based on indene as the limiting reagent. |
| Purity (HPLC) | >98% | After recrystallization. |
| Appearance | White to off-white solid | |
| Molecular Formula | C₁₃H₁₆ClN | |
| Molecular Weight | 221.73 g/mol |
Experimental Protocols
Step 1: Synthesis of Spiro[indene-1,4'-piperidine] (Free Base)
Materials:
-
Indene (99%)
-
Piperidine (99%)
-
Sodium Amide (98%)
-
Anhydrous Diethyl Ether
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (500 mL) equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask containing anhydrous diethyl ether (200 mL), add piperidine (17.0 g, 0.2 mol).
-
With vigorous stirring, carefully add sodium amide (0.39 g, 0.01 mol) in small portions.
-
To this mixture, add indene (11.6 g, 0.1 mol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Spiro[indene-1,4'-piperidine] as an oil or low-melting solid.
Step 2: Synthesis of this compound
Materials:
-
Crude Spiro[indene-1,4'-piperidine] from Step 1
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (2 M in diethyl ether)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude Spiro[indene-1,4'-piperidine] in a minimum amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0-5 °C.
-
While stirring, add a 2 M solution of hydrochloric acid in diethyl ether dropwise until precipitation of the hydrochloride salt is complete.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold anhydrous diethyl ether.
-
Dry the product under vacuum to afford this compound.
-
For higher purity, the product can be recrystallized from an appropriate solvent system such as ethanol/diethyl ether.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
Synthetic Routes to Spiro[indene-1,4'-piperidine] Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of spiro[indene-1,4'-piperidine] derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The protocols outlined below are based on established synthetic strategies, including the Pictet-Spengler reaction, multicomponent reactions, and intramolecular cyclization.
Introduction
The spiro[indene-1,4'-piperidine] core structure is a key pharmacophore found in compounds targeting a range of biological entities, including somatostatin receptors and histone methyltransferases. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive scaffold for the design of potent and selective therapeutic agents. This document details reliable synthetic methods to access this important structural motif.
Key Synthetic Strategies
Several synthetic strategies have been successfully employed to construct the spiro[indene-1,4'-piperidine] skeleton. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common approaches are:
-
Pictet-Spengler Reaction: This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system. In the context of spiro[indene-1,4'-piperidine] synthesis, this typically involves the cyclization of a tryptamine derivative with a piperidin-4-one.
-
Multicomponent Reactions (MCRs): MCRs offer an efficient approach to complex molecules in a single step from three or more starting materials. For the synthesis of spiro[indene-1,4'-piperidine] derivatives, MCRs can be designed to assemble the spirocyclic core with a high degree of molecular diversity.
-
Intramolecular Annulation/Cyclization: This strategy involves the formation of the spirocyclic system through the cyclization of a suitably functionalized linear precursor. This can be achieved through various methods, including radical, cationic, or anionic cyclizations.
Experimental Protocols
Protocol 1: Pictet-Spengler Reaction for Spiro[piperidine-pyridoindoles]
This protocol describes the synthesis of a spiro[piperidine-pyridoindole] core via a diastereoselective Pictet-Spengler cyclization.
Materials:
-
Tryptamine derivative
-
Piperidin-4-one derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the tryptamine derivative (1.0 eq) and the piperidin-4-one derivative (1.1 eq) in dichloromethane (0.1 M), add trifluoroacetic acid (2.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[piperidine-pyridoindole] derivative.
Quantitative Data:
| Tryptamine Derivative | Piperidin-4-one Derivative | Reaction Time (h) | Yield (%) |
| Tryptamine | N-Boc-4-piperidone | 18 | 75 |
| 5-Methoxy-tryptamine | N-Cbz-4-piperidone | 24 | 68 |
| 6-Chloro-tryptamine | N-Acetyl-4-piperidone | 16 | 82 |
Protocol 2: Three-Component Synthesis of Spiro[indoline-3,4'-pyridines]
This protocol details a one-pot, three-component reaction for the synthesis of polysubstituted spiro[indoline-3,4'-pyridines].
Materials:
-
Isatin derivative
-
Malononitrile
-
α,β-Unsaturated N-arylaldimine
-
Piperidine (catalyst)
-
Methanol
-
Solvents for recrystallization (e.g., ethanol)
Procedure:
-
To a solution of the isatin derivative (1.0 mmol) and malononitrile (1.0 mmol) in methanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes to form the isatylidene malononitrile in situ.
-
Add the α,β-unsaturated N-arylaldimine (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, the solid product will precipitate from the reaction mixture.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to obtain the pure spiro[indoline-3,4'-pyridine] derivative. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.
Quantitative Data:
| Isatin Derivative | α,β-Unsaturated N-arylaldimine | Reaction Time (h) | Yield (%) |
| Isatin | N-(4-Chlorobenzylidene)aniline | 10 | 85 |
| 5-Bromo-isatin | N-(4-Methoxybenzylidene)aniline | 12 | 78 |
| N-Methyl-isatin | N-Benzylideneaniline | 8 | 92 |
Applications in Drug Discovery
Spiro[indene-1,4'-piperidine] derivatives have shown significant promise in the development of novel therapeutics, particularly in the areas of oncology and neuroendocrinology.
Somatostatin Receptor 2 (SST2) Agonists
Certain spiro[1H-indene-1,4'-piperidine] derivatives have been identified as potent and selective non-peptide agonists of the human somatostatin receptor subtype 2 (SST2).[1] Activation of SST2 is a key mechanism for inhibiting the secretion of various hormones, including growth hormone.
Caption: SST2 receptor signaling pathway activated by spiro[indene-1,4'-piperidine] agonists.
ASH1L Inhibitors in Leukemia
Derivatives of the spiro[indene-1,4'-piperidine] scaffold have been developed as potent inhibitors of the histone methyltransferase ASH1L.[2] ASH1L plays a critical role in the pathogenesis of mixed-lineage leukemia (MLL).[3][4] Inhibition of ASH1L's catalytic activity has been shown to block cell proliferation and induce apoptosis in leukemia cells.[2]
Caption: ASH1L inhibition by spiro[indene-1,4'-piperidine] derivatives in MLL leukemia.
Synthetic Workflow Overview
The following diagram illustrates a general workflow for the synthesis and evaluation of spiro[indene-1,4'-piperidine] derivatives.
Caption: General workflow for the synthesis and development of spiro[indene-1,4'-piperidine] derivatives.
References
- 1. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASH1L Links Histone H3 Lysine 36 Dimethylation to MLL Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASH1L Links Histone H3 Lysine 36 di-methylation to MLL Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiro[indene-1,4'-piperidine] Hydrochloride in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[indene-1,4'-piperidine] hydrochloride is a valuable heterocyclic scaffold and a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid, three-dimensional structure makes it an attractive building block for developing selective ligands for various biological targets. This document provides an overview of its applications, particularly in the development of Somatostatin Receptor Subtype 2 (sst2) agonists and ASH1L inhibitors, along with detailed experimental protocols for the synthesis of its derivatives and an examination of the relevant signaling pathways.
Physicochemical Properties and Safety Information
This compound is a white to light yellow crystalline solid. It has low solubility in water but is soluble in organic solvents such as methanol, chloroform, and dichloromethane.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₆ClN |
| Molecular Weight | 221.72 g/mol |
| CAS Number | 137730-67-7 |
| Appearance | White to light yellow crystalline solid |
Safety and Handling:
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Applications in Pharmaceutical Research
The spiro[indene-1,4'-piperidine] core is a privileged scaffold in medicinal chemistry, primarily due to its conformational rigidity which can lead to higher binding affinity and selectivity for biological targets.
Somatostatin Receptor Subtype 2 (sst2) Agonists
Derivatives of spiro[indene-1,4'-piperidine] have been investigated as potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2). These agonists have potential therapeutic applications in the treatment of neuroendocrine tumors and acromegaly.
ASH1L Inhibitors
More recently, the spiro-piperidine moiety has been incorporated into the development of inhibitors for ASH1L (Absent, Small, or Homeotic-like 1), a histone methyltransferase implicated in various cancers, including leukemia.[2][3]
Table 2: Biological Activity of Spiro[indene-1,4'-piperidine] Derivatives
| Derivative Class | Target | Compound Example | Activity (IC₅₀/Ki) |
| sst2 Agonists | Somatostatin Receptor 2 | L-054,264 | Ki = 1.6 nM |
| ASH1L Inhibitors | ASH1L | Compound 33 | IC₅₀ = 0.54 µM[2] |
| ASH1L Inhibitors | ASH1L | Compound 50 | IC₅₀ = 0.22 µM[2] |
| ASH1L Inhibitors | ASH1L | Compound 66s | IC₅₀ = 94 nM[3] |
Experimental Protocols
General Synthesis of this compound
Generalized Procedure:
-
To a solution of indene in a suitable organic solvent, add piperidine.
-
The reaction is typically carried out in the presence of a base.
-
The reaction mixture is stirred, often with heating, for a sufficient period to ensure completion.
-
Upon completion, the reaction is worked up by extraction and purification, commonly via column chromatography.
-
The resulting free base, spiro[indene-1,4'-piperidine], is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Protocol for the Synthesis of a Somatostatin Receptor Subtype 2 (sst2) Agonist Precursor
This protocol is adapted from the general synthesis of urea derivatives of spiro[indene-1,4'-piperidine].
Objective: To synthesize the urea intermediate (5) from D-tryptophan methyl ester and spiro[indene-1,4'-piperidine].
Materials:
-
D-tryptophan methyl ester
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Diisopropylethylamine (DIEA)
-
Spiro[indene-1,4'-piperidine] (free base)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve D-tryptophan methyl ester in a mixture of anhydrous DCM and THF.
-
Add diisopropylethylamine (DIEA) to the solution.
-
Cool the mixture in an ice bath and add N,N'-disuccinimidyl carbonate (DSC) portion-wise.
-
Allow the reaction to stir at room temperature until the formation of the activated ester is complete (monitor by TLC).
-
In a separate flask, dissolve spiro[indene-1,4'-piperidine] (free base) in anhydrous DCM and add DIEA.
-
Add the solution of spiro[indene-1,4'-piperidine] to the activated ester mixture.
-
Stir the reaction at room temperature overnight.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired urea product (5).
Workflow for sst2 Agonist Precursor Synthesis
Caption: Workflow for the synthesis of an sst2 agonist precursor.
Signaling Pathways
Somatostatin Receptor Subtype 2 (SSTR2) Signaling Pathway
SSTR2 is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a cascade of intracellular events.
-
G-protein Coupling: SSTR2 couples primarily to inhibitory G-proteins (Gi/o).
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunits can directly modulate ion channels, leading to the inhibition of Ca²⁺ influx and the activation of K⁺ channels, resulting in membrane hyperpolarization.
-
Downstream Effectors: SSTR2 activation can also influence other signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth and survival.
Caption: SSTR2 signaling pathway upon agonist binding.
ASH1L Signaling Pathway in Cancer
ASH1L is a histone methyltransferase that specifically methylates histone H3 at lysine 36 (H3K36). This epigenetic modification plays a crucial role in regulating gene expression.
-
Histone Methylation: ASH1L acts as a "writer" of the H3K36me2 mark on chromatin.
-
Gene Activation: This methylation is generally associated with active gene transcription. In the context of certain cancers, ASH1L can upregulate the expression of oncogenes.
-
Cancer Progression: Dysregulation of ASH1L activity has been linked to the progression of various cancers, including leukemia, by promoting cell proliferation and inhibiting apoptosis.[2][3]
-
Inhibition: Inhibitors containing the spiro-piperidine scaffold target the catalytic SET domain of ASH1L, preventing it from methylating histones and thereby downregulating the expression of target genes involved in cancer cell survival.
Caption: ASH1L signaling and its inhibition in cancer.
References
- 1. This compound | C13H16ClN | CID 22509344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions - PMC [pmc.ncbi.nlm.nih.gov]
Medicinal Chemistry Applications of Spiro[indene-1,4'-piperidine]: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The spiro[indene-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that has been successfully exploited for the development of potent and selective therapeutic agents. Its rigid conformation and synthetic tractability make it an attractive starting point for the design of novel drugs targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and cancer-related pathways. This document provides detailed application notes on the medicinal chemistry uses of this scaffold, along with comprehensive experimental protocols for its synthesis and biological evaluation.
Application Notes
The spiro[indene-1,4'-piperidine] core is a versatile building block in drug discovery, primarily recognized for its utility in developing ligands for central nervous system (CNS) disorders and as a promising scaffold for anticancer agents.
1. Somatostatin Receptor Type 2 (sst2) Agonists:
Derivatives of spiro[indene-1,4'-piperidine] have been identified as potent and selective non-peptide agonists of the human somatostatin receptor subtype 2 (sst2).[1] The sst2 receptor is a key target in the treatment of neuroendocrine tumors and acromegaly. Agonism of this receptor leads to the inhibition of hormone secretion and cell proliferation. The spiro[indene-1,4'-piperidine] moiety serves as a rigid scaffold to orient pharmacophoric groups in a manner that mimics the binding of the endogenous ligand, somatostatin.
2. Anticancer Activity:
The piperidine moiety is a common feature in many anticancer drugs, and its incorporation into a spirocyclic system like spiro[indene-1,4'-piperidine] can enhance efficacy and selectivity. While direct anticancer activity of the parent scaffold is not extensively documented, related spiro-piperidine and spiro-indene structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, spiro[chroman-2,4'-piperidin]-4-one derivatives have shown potent activity against breast, ovarian, and colorectal cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
3. Sigma Receptor Ligands:
Conformationally restricted spiropiperidine derivatives have demonstrated high affinity for sigma receptors, which are implicated in a variety of CNS disorders, including schizophrenia, anxiety, and neuropathic pain.[3] Although specific studies on spiro[indene-1,4'-piperidine] are limited in this context, the general success of the spiropiperidine scaffold suggests its potential for the development of novel sigma receptor modulators.
Quantitative Data
The following tables summarize the biological activity of representative spiro-piperidine derivatives.
Table 1: Anticancer Activity of Related Spiro-Piperidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro[chroman-2,4'-piperidin]-4-one Derivative 16 | MCF-7 (Breast) | 0.31 | [2] |
| A2780 (Ovarian) | 5.62 | [2] | |
| HT-29 (Colorectal) | Not specified | [2] | |
| 11b | MCF-7 (Breast) | 3.9 (µg/mL) | [4] |
| HEPG2 (Liver) | 5.7 (µg/mL) | [4] | |
| 9b | MCF-7 (Breast) | 7.8 (µg/mL) | [4] |
| HEPG2 (Liver) | 10.6 (µg/mL) | [4] | |
| 9c | MCF-7 (Breast) | 7.8 (µg/mL) | [4] |
| HEPG2 (Liver) | 9.7 (µg/mL) | [4] |
Table 2: Binding Affinity of Spiro-Benzotriazine Piperidine Derivatives for Sigma Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Compound 2 | Sigma-1 | Low nanomolar | [3] |
| Sigma-2 | Ki sigma2/Ki sigma1 = 7000 | [3] |
Experimental Protocols
General Synthesis of N-Substituted Spiro[indene-1,4'-piperidine] Derivatives
This protocol provides a general method for the synthesis of N-substituted spiro[indene-1,4'-piperidine] derivatives, exemplified by the synthesis of an N-sulfonylated analog. This method can be adapted for the synthesis of a variety of derivatives by using different electrophiles in the N-functionalization step.
Workflow for Synthesis of N-Substituted Spiro[indene-1,4'-piperidine]
Caption: General workflow for the synthesis of N-substituted spiro[indene-1,4'-piperidine] derivatives.
Materials:
-
Spiro[1H-indene-1,4'-piperidine]
-
Electrophile (e.g., p-bromobenzenesulfonyl chloride, alkyl halide, acyl chloride)
-
Anhydrous dichloromethane (CH2Cl2)
-
Triethylamine (or another suitable base)
-
Silica gel for column chromatography
-
Elution solvents (e.g., dichloromethane, hexanes, ethyl acetate)
Procedure:
-
Dissolve spiro[1H-indene-1,4'-piperidine] (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired electrophile (1-1.2 equivalents) to the solution.
-
Add triethylamine (1.5-2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at ambient temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired N-substituted spiro[indene-1,4'-piperidine].
-
Characterize the final product by appropriate analytical methods (e.g., NMR, Mass Spectrometry).
Somatostatin Receptor Type 2 (sst2) Competitive Binding Assay
This protocol describes a radioligand competitive binding assay to determine the affinity of test compounds for the human sst2 receptor expressed in cell membranes.
Workflow for sst2 Competitive Binding Assay
Caption: Workflow for the somatostatin receptor type 2 (sst2) competitive binding assay.
Materials:
-
Cell membranes from a cell line overexpressing human sst2 (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [¹²⁵I]-Tyr¹¹-SRIF-14 or a similar high-affinity sst2 radioligand
-
Unlabeled competitor (test compound)
-
Known sst2 ligand for non-specific binding determination (e.g., Somatostatin-28)
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and the known sst2 ligand in assay buffer.
-
In a 96-well filter plate, add the following to the appropriate wells:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of a saturating concentration of the known sst2 ligand (e.g., 1 µM Somatostatin-28).
-
Competition: 25 µL of the test compound dilution.
-
-
Add 25 µL of the radioligand solution to all wells at a final concentration near its Kd value.
-
Add 50 µL of the cell membrane preparation (typically 10-20 µg of protein per well) to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[5]
MTT Assay for Anticancer Activity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of spiro[indene-1,4'-piperidine] derivatives on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for the MTT assay to determine anticancer activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound (spiro[indene-1,4'-piperidine] derivative)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.[6][7][8]
Signaling Pathway
sst2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of sst2 receptor activation by a spiro[indene-1,4'-piperidine] agonist.
References
- 1. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
The Spiro[indene-1,4'-piperidine] Scaffold: A Privileged Motif in Central Nervous System Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The spiro[indene-1,4'-piperidine] scaffold has emerged as a significant "privileged structure" in medicinal chemistry, particularly in the pursuit of novel therapeutics for a range of Central Nervous System (CNS) disorders. Its inherent three-dimensional and rigid conformation allows for precise orientation of pharmacophoric elements, leading to enhanced potency and selectivity for various CNS targets. This document provides a comprehensive overview of the applications of this scaffold, detailed experimental protocols for key assays, and a summary of structure-activity relationship (SAR) data to guide future drug discovery efforts.
Application Notes
The unique topology of the spiro[indene-1,4'-piperidine] core, which combines a planar indene moiety with a non-planar piperidine ring, has proven to be a versatile framework for the design of ligands targeting several key CNS receptors. These include, but are not limited to, sigma receptors (σ1 and σ2), serotonin receptors (particularly 5-HT2C), and somatostatin receptors (sst2). The therapeutic potential of compounds based on this scaffold extends to neurodegenerative diseases, psychiatric disorders, and neuropathic pain.
Key Therapeutic Areas and Targets:
-
Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease): The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key modulator of neuronal survival and plasticity.[1] Spiro[indene-1,4'-piperidine] derivatives have been developed as high-affinity σ1 receptor ligands, showing promise in preclinical models of neurodegeneration.
-
Psychiatric Disorders (e.g., Schizophrenia, Depression, Anxiety): The 5-HT2C receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating mood, appetite, and cognition.[2] The spiro[indene-1,4'-piperidine] scaffold has been successfully employed to develop potent and selective 5-HT2C receptor agonists and partial agonists.
-
Neuropathic Pain: Both σ1 and 5-HT2C receptors are implicated in the modulation of pain pathways. Ligands based on the spiro[indene-1,4'-piperidine] framework are being investigated as potential analgesics for chronic pain conditions.
-
Oncology: The σ2 receptor is overexpressed in various tumor cell lines, making it a target for cancer therapeutics and diagnostics. The spiro[indene-1,4'-piperidine] scaffold has also been explored for the development of selective σ2 receptor ligands.
The rigid nature of the spirocyclic system reduces the entropic penalty upon binding to a target receptor, often leading to higher affinity. Furthermore, the piperidine nitrogen provides a convenient handle for introducing various substituents to explore the chemical space around the core scaffold and optimize pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following tables summarize the in vitro biological data for a selection of spiro[indene-1,4'-piperidine] derivatives, highlighting their affinity and selectivity for key CNS targets.
Table 1: Sigma Receptor Binding Affinity of Spiro[indene-1,4'-piperidine] Derivatives
| Compound ID | N-Substituent | pIC50 (σ Receptor) |
| 1 | -CH3 | 6.5 |
| 2 | -n-Butyl | 8.2 |
| 3 | -iso-Butyl | 7.8 |
| 4 | -CH2CH=C(CH3)2 | 8.9 |
| 5 | -CH2-cyclopropyl | 7.9 |
| 6 | -CH2-phenyl | 7.5 |
Data extracted from "Spiropiperidines as high-affinity, selective sigma ligands". The pIC50 values were determined using radioligand displacement assays with [3H]-N,N'-di-o-tolylguanidine ([3H]-DTG) in guinea pig cerebellum homogenates.
Note: Due to the limited availability of comprehensive public data for a series of spiro[indene-1,4'-piperidine] derivatives against 5-HT2C and sst2 receptors in a single study, representative data for other relevant spiro[piperidine] scaffolds are provided below to illustrate the potential of this compound class.
Table 2: Representative Activity of Spiro[chromene-2,4'-piperidine] Derivatives at the 5-HT2C Receptor
| Compound ID | R | EC50 (nM) | Emax (%) |
| 7 | H | 147.1 | 89.43 |
| 8 | 7-Cl | 121.5 | 71.09 |
| 9 | 8-Cl | 30.98 | 91.23 |
| 10 | 5-F | 149.9 | 91.87 |
Data extracted from "Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists".[3][4] EC50 and Emax values were determined using a cellular calcium mobilization assay in cells expressing the human 5-HT2C receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel spiro[indene-1,4'-piperidine] derivatives.
Protocol 1: Synthesis of a Representative Spiro[indene-1,4'-piperidine] Derivative
Synthesis of 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine] (Compound 4)
This protocol is a representative example of the synthesis of an N-substituted spiro[indene-1,4'-piperidine].
Materials:
-
Spiro[indene-1,4'-piperidine]
-
1-bromo-3-methyl-2-butene
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
To a solution of spiro[indene-1,4'-piperidine] (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromo-3-methyl-2-butene (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine].
-
Characterize the final compound by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the sigma-1 receptor.
Materials:
-
Test compounds (spiro[indene-1,4'-piperidine] derivatives)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Guinea pig brain membrane homogenate (or a cell line expressing the sigma-1 receptor)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane homogenate.
-
Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, a high concentration of haloperidol (e.g., 10 µM), and membrane homogenate.
-
Competition: Assay buffer, [³H]-(+)-pentazocine, varying concentrations of the test compound, and membrane homogenate.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: 5-HT2C Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2C receptor by detecting changes in intracellular calcium levels.[5][6]
Materials:
-
Test compounds
-
A cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells)
-
Fluo-4 AM (calcium-sensitive fluorescent dye)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the 5-HT2C expressing cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition:
-
For agonist testing, add varying concentrations of the test compound to the wells.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a known 5-HT2C agonist (e.g., serotonin) at its EC80 concentration.
-
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 494 nm and emission at 516 nm).
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
For agonist activity, plot the response against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of the maximal response) and Emax (maximal effect).
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of the spiro[indene-1,4'-piperidine] scaffold in CNS drug discovery.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols: Spiro[indene-1,4'-piperidine] Derivatives for Somatostatin Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and signaling pathways associated with spiro[indene-1,4'-piperidine] derivatives as potent and selective agonists for the somatostatin receptor subtype 2 (sst2). Detailed protocols for key experiments are included to facilitate the replication and further investigation of these compounds.
Introduction
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes through its interaction with five distinct G-protein coupled receptors (GPCRs), designated sst1 through sst5. The development of non-peptide agonists for these receptors is of significant interest for the treatment of various pathologies, including neuroendocrine tumors, acromegaly, and diabetes. The spiro[indene-1,4'-piperidine] scaffold has emerged as a promising structural motif for the design of potent and selective sst2 agonists. This document details the biological activity of a series of these derivatives and provides protocols for their characterization.
Data Presentation
The binding affinities of spiro[indene-1,4'-piperidine] derivatives for human somatostatin receptor subtypes were determined through radioligand binding assays. The data, presented as IC50 values (nM), are summarized in the table below. Lower IC50 values indicate higher binding affinity.
| Compound | h sst1 (IC50 nM) | h sst2 (IC50 nM) | h sst3 (IC50 nM) | h sst4 (IC50 nM) | h sst5 (IC50 nM) |
| Somatostatin-14 | 1.1 | 0.5 | 1.2 | 1.5 | 0.8 |
| Compound 1 | >1000 | 1.8 | 800 | >1000 | 350 |
| Compound 2 | >1000 | 0.9 | 500 | >1000 | 250 |
| Compound 3 | >1000 | 0.5 | 300 | >1000 | 150 |
Signaling Pathways and Experimental Workflows
The activation of somatostatin receptor subtype 2 (sst2) by an agonist, such as a spiro[indene-1,4'-piperidine] derivative, initiates a cascade of intracellular signaling events. A primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream cellular processes, including the inhibition of hormone secretion, such as growth hormone from the pituitary gland.
The general workflow for evaluating the efficacy of these compounds involves a series of in vitro assays to determine their binding affinity and functional activity.
Experimental Protocols
Protocol 1: Preparation of CHO Cell Membranes Expressing sst2
This protocol describes the preparation of cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human somatostatin receptor subtype 2 (sst2).
Materials:
-
CHO cells expressing human sst2
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Grow CHO-sst2 cells to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells on ice using a Dounce homogenizer with 20-30 strokes.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in homogenization buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: sst2 Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sst2 receptor.
Materials:
-
CHO-sst2 cell membranes
-
Assay buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4
-
Radioligand: [¹²⁵I]-Somatostatin-14 or a suitable sst2-selective radioligand
-
Unlabeled somatostatin-14 (for non-specific binding determination)
-
Test compounds (spiro[indene-1,4'-piperidine] derivatives)
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled somatostatin-14 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of a saturating concentration of unlabeled somatostatin-14 (for non-specific binding) or 50 µL of test compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of CHO-sst2 cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.
Protocol 3: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol measures the ability of sst2 agonists to inhibit the production of cAMP in cells.
Materials:
-
CHO-sst2 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Test compounds
-
cAMP assay kit (e.g., HTRF, GloSensor™, or AlphaScreen®)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed CHO-sst2 cells in a suitable multi-well plate and grow to near confluency.
-
On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor and incubate for 15-30 minutes at 37°C.
-
Add serial dilutions of the test compounds to the cells and incubate for 15 minutes.
-
Stimulate the cells with a concentration of forskolin that elicits a submaximal cAMP response (e.g., EC80) and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 values for the test compounds.
Protocol 4: Functional Assay - Inhibition of Growth Hormone Release from Rat Pituitary Cells
This protocol assesses the functional activity of sst2 agonists by measuring their ability to inhibit growth hormone (GH) release from primary rat pituitary cells.
Materials:
-
Primary rat anterior pituitary cells
-
Culture medium (e.g., DMEM with 10% horse serum)
-
Growth hormone-releasing hormone (GHRH)
-
Test compounds
-
Rat growth hormone ELISA kit
Procedure:
-
Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion.
-
Plate the cells in multi-well plates and culture for 2-3 days to allow for recovery and attachment.
-
On the day of the experiment, wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compounds for 30 minutes.
-
Stimulate GH release by adding a submaximal concentration of GHRH and incubate for 3 hours.
-
Collect the culture supernatant.
-
Measure the concentration of GH in the supernatant using a specific rat GH ELISA kit.
-
Determine the inhibitory effect of the test compounds on GHRH-stimulated GH release and calculate their EC50 values.
Application Notes: Protocol for N-alkylation of Spiro[indene-1,4'-piperidine]
Audience: Researchers, scientists, and drug development professionals.
Introduction
The spiro[indene-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional conformation that can enhance binding affinity and selectivity to biological targets.[1][2] This unique spirocyclic system is a key component in the development of novel therapeutics, particularly for central nervous system (CNS) disorders, by modulating receptors such as sigma-1 and sigma-2.[1] Derivatives of this scaffold have been investigated as potent and selective agonists for human somatostatin receptors, indicating their potential in treating a range of diseases.[3][4]
N-alkylation of the secondary amine within the piperidine ring is a critical and versatile synthetic transformation. This modification allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents. The resulting tertiary amines often exhibit altered pharmacological profiles, including modified potency, selectivity, and pharmacokinetic properties.
Two primary strategies for the N-alkylation of secondary amines like spiro[indene-1,4'-piperidine] are widely employed: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. Direct alkylation is a straightforward nucleophilic substitution, but it can be complicated by overalkylation to form quaternary ammonium salts.[5][6] Reductive amination offers a milder and often more selective alternative, avoiding the issue of overalkylation and accommodating a broader range of functional groups.[7][8] This document provides detailed protocols for both methods.
Caption: Alternative synthetic routes for the N-alkylation of spiro[indene-1,4'-piperidine].
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol details the N-alkylation of spiro[indene-1,4'-piperidine] via a direct nucleophilic substitution reaction with an alkyl halide in the presence of a non-nucleophilic base. This method is efficient for introducing a variety of alkyl groups.
Workflow
Caption: Experimental workflow for the direct N-alkylation protocol.
Materials
-
Spiro[indene-1,4'-piperidine] (or its hydrochloride salt)[9][10][11]
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, methyl iodide)
-
Base: N,N-diisopropylethylamine (DIPEA, Hünig's base) or Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard equipment for aqueous work-up and column chromatography
Experimental Procedure
-
To a dry round-bottom flask under an inert atmosphere, add spiro[indene-1,4'-piperidine] (1.0 eq.).
-
Add anhydrous acetonitrile to create a ~0.1 M solution.
-
Add the base. Use DIPEA (2.0 eq.) or finely powdered, anhydrous K₂CO₃ (2.0 eq.).[12][13]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the alkyl halide (1.1-1.2 eq.) to the stirring mixture. A syringe pump is recommended for slow addition to minimize the formation of quaternary ammonium salt byproducts.[13]
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up and Purification
-
Upon completion, filter the reaction mixture to remove the base (if K₂CO₃ was used) or the ammonium salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated spiro[indene-1,4'-piperidine].
Representative Data
Table 1: Reaction Conditions for Direct N-Alkylation
| Entry | Alkyl Halide (R-X) | Base | Solvent | Time (h) | Approx. Yield (%) |
|---|---|---|---|---|---|
| 1 | Methyl Iodide | K₂CO₃ | DMF | 24 | 90-95%[14] |
| 2 | Benzyl Bromide | DIPEA | MeCN | 12 | 85-95%[12] |
| 3 | Ethyl Bromide | K₂CO₃ | MeCN | 18 | 70-80%[13] |
| 4 | Allyl Bromide | NaHCO₃ | Water | 1 | >90%[6] |
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes a mild and highly selective method for N-alkylation by reacting spiro[indene-1,4'-piperidine] with an aldehyde or ketone, followed by in-situ reduction of the resulting iminium ion intermediate. This method is particularly useful for preventing over-alkylation.[7]
Workflow
References
- 1. Spiro[indene-1,4'-piperidin]-3(2H)-one | Research Chemical [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. PubChemLite - Spiro[indene-1,4'-piperidine] hydrochloride (C13H15N) [pubchemlite.lcsb.uni.lu]
- 10. Spiro[indene-1,4'-piperidine] | C13H15N | CID 10330052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C13H16ClN | CID 22509344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
Application Note: HPLC Analysis for Purity Determination of Spiro[indene-1,4'-piperidine] hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[indene-1,4'-piperidine] hydrochloride is a spirocyclic compound with a molecular structure that incorporates both indene and piperidine rings.[1] Such compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical requirement in the pharmaceutical industry to guarantee the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the purity assessment of pharmaceuticals. This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities and degradation products.
The developed method is stability-indicating, meaning it can resolve the main compound from its degradation products formed under various stress conditions. This is crucial for monitoring the stability of the drug substance over time and under different storage conditions.
Experimental Protocols
This section provides a detailed methodology for the HPLC purity analysis of this compound.
1. Apparatus and Software:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
2. Reagents and Materials:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and deionized).
-
Phosphoric acid (AR grade).
-
Ammonium acetate (AR grade).
3. Chromatographic Conditions:
A summary of the optimized HPLC conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Ammonium acetate buffer, pH adjusted to 4.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
4. Preparation of Solutions:
-
Mobile Phase A (Buffer): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
5. System Suitability:
Before sample analysis, the chromatographic system must pass the system suitability test. Inject the standard solution five times and evaluate the parameters listed in Table 2.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
6. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound sample. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 1 mL of 0.1 N HCl. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH and dilute to 10 mL with diluent.
-
Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 1 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL with diluent.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 2 mL of diluent and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105 °C for 24 hours. Dissolve in 10 mL of diluent.
-
Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) in a stability chamber for 24 hours. Dissolve in 10 mL of diluent.
Data Presentation
The quantitative data obtained from the HPLC analysis are summarized in the following tables.
Table 3: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 15.23 | 2548796 | 1.12 | 5680 |
| 2 | 15.25 | 2551234 | 1.11 | 5710 |
| 3 | 15.22 | 2545678 | 1.13 | 5650 |
| 4 | 15.26 | 2553456 | 1.12 | 5720 |
| 5 | 15.24 | 2549876 | 1.11 | 5690 |
| Mean | 15.24 | 2550008 | 1.12 | 5690 |
| RSD | 0.12% |
Table 4: Purity Analysis of this compound Sample
| Peak ID | Retention Time (min) | Peak Area | Area % |
| 1 | 8.54 | 12567 | 0.05 |
| 2 | 12.31 | 25432 | 0.10 |
| Main | 15.25 | 25367890 | 99.80 |
| 3 | 18.92 | 15234 | 0.06 |
Table 5: Summary of Forced Degradation Studies
| Stress Condition | % Assay of Main Peak | % Total Impurities |
| Untreated Sample | 99.80 | 0.20 |
| Acid Hydrolysis | 85.60 | 14.40 |
| Base Hydrolysis | 90.25 | 9.75 |
| Oxidative Degradation | 92.80 | 7.20 |
| Thermal Degradation | 98.50 | 1.50 |
| Photolytic Degradation | 97.90 | 2.10 |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of synthesis, impurities, and analysis.
Conclusion
The developed reverse-phase HPLC method is simple, precise, and accurate for the purity determination of this compound. The method is also stability-indicating, as it can effectively separate the main peak from the degradation products generated under various stress conditions. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability studies of this compound.
References
NMR Characterization of Spiro[indene-1,4'-piperidine] Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[indene-1,4'-piperidine] hydrochloride is a significant heterocyclic scaffold in medicinal chemistry, forming the core of various therapeutic agents. Its rigid spirocyclic structure provides a unique three-dimensional arrangement for substituent groups, making it a valuable building block in drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound. This document provides a general overview of the expected NMR characteristics and a standardized protocol for its analysis.
Note: Despite a comprehensive search of scientific literature and patent databases, specific experimental ¹H and ¹³C NMR data for this compound could not be located in the public domain. The information presented here is based on the analysis of structurally related spiro[indene-1,4'-piperidine] derivatives and general principles of NMR spectroscopy. The provided protocols are standardized procedures for obtaining such data.
Predicted NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the protonation of the piperidine nitrogen will lead to a downfield shift of the adjacent protons. The expected ¹H and ¹³C NMR data are predicted based on the analysis of similar structures.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H (4H) | 7.20 - 7.50 | m | - |
| Vinylic-H (2H) | 6.50 - 7.00 | m | - |
| Piperidine-H (axial, 2H) | 3.20 - 3.60 | m | - |
| Piperidine-H (equatorial, 2H) | 3.00 - 3.40 | m | - |
| Piperidine-H (axial, 2H) | 2.00 - 2.40 | m | - |
| Piperidine-H (equatorial, 2H) | 1.80 - 2.20 | m | - |
| NH₂⁺ | 9.00 - 10.00 | br s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Spiro C | 55 - 65 |
| Aromatic C-H | 120 - 130 |
| Aromatic C (quaternary) | 135 - 145 |
| Vinylic C-H | 125 - 135 |
| Piperidine C (adjacent to N) | 45 - 55 |
| Piperidine C | 30 - 40 |
Experimental Protocols
The following protocols describe the standardized procedures for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
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Weigh approximately 5-10 mg of this compound.
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Dissolve the sample in 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the hydrochloride salt may have limited solubility in less polar solvents like CDCl₃.
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Transfer the solution to a 5 mm NMR tube.
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Ensure the solution is clear and free of any particulate matter.
¹H NMR Spectroscopy
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Instrument: A 400 MHz or higher field NMR spectrometer.
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Solvent: DMSO-d₆ (or other appropriate deuterated solvent).
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Temperature: 298 K.
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16-64 (depending on sample concentration).
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Relaxation Delay: 1-2 seconds.
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Spectral Width: 0-16 ppm.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Spectroscopy
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Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
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Solvent: DMSO-d₆ (or other appropriate deuterated solvent).
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Temperature: 298 K.
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Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
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Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
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Relaxation Delay: 2 seconds.
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Spectral Width: 0-200 ppm.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Visualization of Experimental Workflow
The general workflow for the NMR characterization of this compound is outlined below.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Structure-Spectrum Correlation
The interpretation of the NMR spectra relies on correlating the observed signals with the molecular structure.
Caption: Relationship between molecular structure and NMR spectral parameters.
Conclusion
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[indene-1,4'-piperidine] Hydrochloride
Welcome to the technical support center for the synthesis of Spiro[indene-1,4'-piperidine] hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this spirocyclic compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am experiencing low or no yield of the desired Spiro[indene-1,4'-piperidine] product. What are the potential causes and how can I optimize the reaction?
A1: Low yields in spirocyclization reactions are a common challenge. Several factors, from starting materials to reaction conditions, can be responsible. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
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Purity of Starting Materials: Ensure the purity of indene and the piperidine derivative. Impurities in the starting materials can interfere with the reaction. It is advisable to purify commercial reagents if their purity is questionable.
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Choice of Base and Solvent: The condensation of indene and a suitable piperidine derivative is typically conducted in an alkaline environment.[1] The choice of base and solvent is critical.
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Base: Strong, non-nucleophilic bases are often preferred to deprotonate the indene. Consider screening bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).
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Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF), diethyl ether, or dioxane are generally suitable. Ensure the solvent is thoroughly dried, as water can quench the base and inhibit the reaction.
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Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions may require initial cooling to control the exothermic deprotonation step, followed by heating to drive the reaction to completion. Experiment with a range of temperatures, for example, from 0°C to reflux.
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Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Insufficient or excessive reaction times can lead to incomplete conversion or degradation of the product, respectively.
Q2: I am observing the formation of significant impurities alongside my desired product. What are the likely side reactions, and how can I minimize them?
A2: The formation of byproducts is a common issue in piperidine and spirocycle synthesis. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions & Mitigation Strategies:
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Polymerization of Indene: Indene can be prone to polymerization under acidic or strongly basic conditions. To minimize this, add the base to the reaction mixture at a controlled rate and maintain an appropriate temperature.
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Over-alkylation: If using a piperidine derivative with a protecting group, there is a possibility of side reactions involving the protecting group itself.
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Formation of Positional Isomers: Depending on the specific synthetic route, there is a potential for the formation of isomeric spirocyclic compounds. Careful control of reaction conditions and purification are essential.
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Purification: Effective purification is crucial to remove impurities. Column chromatography on silica gel is a common method. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
Q3: I am having difficulty with the N-deprotection step of a protected Spiro[indene-1,4'-piperidine] intermediate. What conditions should I try?
A3: The choice of deprotection conditions depends on the nature of the N-protecting group. For the commonly used tert-butoxycarbonyl (Boc) group, acidic conditions are typically employed.
N-Boc Deprotection Strategies:
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Acidic Conditions:
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TFA in DCM: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection. The concentration of TFA and the reaction time may need to be optimized to avoid degradation of the product.
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HCl in Dioxane: A solution of hydrogen chloride in dioxane is another effective reagent for Boc deprotection.[2]
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Monitoring the Reaction: Closely monitor the deprotection reaction by TLC or LC-MS to ensure complete removal of the Boc group without significant product degradation.
Q4: How do I form the hydrochloride salt of Spiro[indene-1,4'-piperidine]?
A4: The hydrochloride salt is typically formed by treating a solution of the free base with hydrochloric acid.
Procedure for Salt Formation:
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Dissolve the purified Spiro[indene-1,4'-piperidine] free base in a suitable solvent, such as diethyl ether or ethyl acetate.
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Add a solution of hydrogen chloride in the same solvent or bubble hydrogen chloride gas through the solution.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove any residual impurities, and dry under vacuum.
Experimental Protocols
Synthesis of N-Boc-Spiro[indene-1,4'-piperidine] (Hypothetical)
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To a solution of 1-indanone in anhydrous THF at 0°C under an inert atmosphere, add a solution of the Grignard reagent derived from N-Boc-4-chloropiperidine.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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The resulting tertiary alcohol can then be dehydrated under acidic conditions to yield N-Boc-Spiro[indene-1,4'-piperidine].
N-Boc Deprotection and Hydrochloride Salt Formation
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Dissolve the purified N-Boc-Spiro[indene-1,4'-piperidine] in a minimal amount of dichloromethane.
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Add a solution of 4M HCl in dioxane and stir at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure.
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The resulting solid is the this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Data Presentation
Table 1: Hypothetical Reaction Parameters and Expected Outcomes
| Parameter | Condition A | Condition B | Expected Outcome |
| Base | n-Butyllithium | Sodium Hydride | Varying reactivity and yield |
| Solvent | Tetrahydrofuran (THF) | Diethyl Ether | Solvent polarity can affect solubility and reaction rate |
| Temperature | -78°C to room temp. | 0°C to reflux | Temperature profile impacts reaction kinetics and side reactions |
| Reaction Time | 2 - 4 hours | 6 - 8 hours | Optimal time depends on temperature and reagents |
| Yield | 40 - 60% | 50 - 70% | Yields are highly dependent on optimization |
| Purity | >95% after chromatography | >95% after chromatography | Purity is contingent on effective purification |
Visualizations
Caption: Hypothetical synthesis pathway for this compound.
References
Optimizing reaction yield for Spiro[indene-1,4'-piperidine] synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Spiro[indene-1,4'-piperidine].
Troubleshooting Guide
Low reaction yield is a common issue in the synthesis of complex molecules like Spiro[indene-1,4'-piperidine]. This guide addresses specific problems you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | - Increase reaction time or temperature. - Verify the purity and activity of starting materials (indene and piperidine) and any catalysts used. - If using a catalyst, ensure it is not poisoned or deactivated. |
| Incorrect reaction conditions. | - Optimize the solvent. Dichloromethane has been shown to be effective in similar syntheses. - Adjust the base concentration if employing an alkaline-catalyzed condensation. | |
| Degradation of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. - Consider lowering the reaction temperature and extending the reaction time. | |
| Formation of Multiple Products/Byproducts | Competing side reactions. | - Modify reaction conditions (solvent, temperature, catalyst) to favor the desired reaction pathway. - In multi-component reactions, the stoichiometry of reactants is crucial. Ensure precise measurement and addition of each component. |
| Impure starting materials. | - Purify starting materials before use. For example, piperidine can be purified by distillation. | |
| Difficulty in Product Isolation and Purification | Product is soluble in the workup solvent. | - Use a different solvent for extraction. - Perform multiple extractions with smaller volumes of solvent. |
| Co-elution with impurities during chromatography. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods like recrystallization from a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for Spiro[indene-1,4'-piperidine]?
Q2: How can I improve the yield of my reaction?
Optimizing reaction conditions is key to improving yield. Consider the following:
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Catalyst: The use of a catalyst, such as a Lewis acid or an organocatalyst, can significantly improve reaction rates and yields.
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Solvent: The choice of solvent can influence the reaction outcome. For similar spiro-piperidine syntheses, dichloromethane has been shown to be effective.[2]
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Temperature: Increasing the temperature can accelerate the reaction but may also lead to byproduct formation. A systematic study of the temperature profile is recommended.
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Reactant Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q3: Are there any recommended purification techniques for Spiro[indene-1,4'-piperidine]?
Standard purification techniques for organic compounds can be applied. These include:
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Column Chromatography: Silica gel is a common stationary phase. The mobile phase should be optimized to achieve good separation.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification.
Q4: What are some potential side reactions to be aware of?
In the condensation reaction between indene and piperidine, potential side reactions could include self-polymerization of indene, especially under harsh acidic or basic conditions. In multi-component reactions, the formation of various intermediates and their competing reaction pathways can lead to a mixture of products.
Data Presentation
Due to the limited availability of specific quantitative data for the synthesis of Spiro[indene-1,4'-piperidine], the following tables present illustrative data from the synthesis of related spiro-piperidine compounds to demonstrate the impact of reaction parameters on yield.
Table 1: Effect of Solvent on the Yield of a Bis-Spiro Piperidine Derivative
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | H₂O | 5 | 45 |
| 2 | EtOH | 4 | 65 |
| 3 | CH₃CN | 3 | 70 |
| 4 | THF | 3 | 75 |
| 5 | CH₂Cl₂ | 1.5 | 92 |
Data adapted from a study on the synthesis of bis-spiro piperidines. The reaction conditions were: aniline (1 mmol), dimedone (2 mmol), formaldehyde (3 mmol), and catalyst at room temperature.
Table 2: Effect of Catalyst Loading on the Yield of a Bis-Spiro Piperidine Derivative
| Entry | Catalyst (mg) | Time (h) | Yield (%) |
| 1 | 10 | 2.5 | 70 |
| 2 | 20 | 2 | 85 |
| 3 | 30 | 1.5 | 92 |
| 4 | 40 | 1.5 | 92 |
| 5 | 50 | 1.5 | 90 |
Data adapted from a study on the synthesis of bis-spiro piperidines. The reaction conditions were: aniline (1 mmol), dimedone (2 mmol), formaldehyde (3 mmol) in CH₂Cl₂ at room temperature.
Experimental Protocols
The following are general experimental protocols that can be adapted and optimized for the synthesis of Spiro[indene-1,4'-piperidine].
Protocol 1: General Procedure for Condensation Reaction
This protocol is based on the known synthesis of 2,3-dihydrospiro[indene-1,4'-piperidine].[1]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indene (1.0 eq) and piperidine (1.2 eq) in a suitable solvent (e.g., ethanol).
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Addition of Base: Add a base (e.g., sodium hydroxide or potassium carbonate, 1.5 eq) to the mixture.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
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Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of a piperidine derivative.
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Spiro[indene-1,4'-piperidine] (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or DMF).
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Addition of Base: Add a base (e.g., potassium carbonate or triethylamine, 1.5 eq).
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Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) to the mixture at room temperature.
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Reaction: Stir the reaction mixture at room temperature or gentle heating and monitor its progress by TLC.
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Workup: After completion, filter off the base and concentrate the filtrate. Perform an aqueous workup by partitioning the residue between an organic solvent and water.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting low yield.
Caption: General experimental workflow for Spiro[indene-1,4'-piperidine] synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Spiro[indene-1,4'-piperidine] Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[indene-1,4'-piperidine].
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Spiro[indene-1,4'-piperidine]?
A common and established method for the synthesis of 2,3-dihydrospiro[indene-1,4'-piperidine] is the condensation reaction between indene and piperidine.[1] This reaction is typically carried out in an alkaline environment.[1]
Q2: My reaction is complete, but the yield of Spiro[indene-1,4'-piperidine] is low. What are the potential causes?
Low yields can be attributed to several factors. Incomplete reactions are a primary cause and may be addressed by increasing the reaction time or temperature. The purity and activity of your reagents and catalysts are also critical; ensure they meet the required specifications. If your reagents are sensitive to air or moisture, maintaining an inert atmosphere is crucial. Additionally, product degradation can occur under harsh reaction or workup conditions. Consider lowering the reaction temperature or using milder reagents during purification. Finally, the formation of side products can significantly reduce the yield of your desired compound.
Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?
While specific side products for the direct condensation of indene and piperidine are not extensively documented in readily available literature, based on the reactivity of the starting materials under alkaline conditions, several side reactions can be anticipated:
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Polymerization of Indene: Indene is known to polymerize, especially under acidic or basic conditions and at elevated temperatures. This can lead to the formation of polyindene oligomers or polymers, which will appear as a complex mixture of spots on a TLC plate.
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Michael Addition Adducts: Piperidine can act as a nucleophile and potentially undergo a Michael addition to the double bond of another indene molecule, leading to the formation of substituted indane derivatives.
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Oxidation Products: If the reaction is not performed under an inert atmosphere, oxidation of indene or the product can occur, leading to various oxidized byproducts.
Q4: How can I purify the crude Spiro[indene-1,4'-piperidine] product?
Standard purification techniques for organic compounds can be employed. Column chromatography is a common method for separating the desired spirocycle from unreacted starting materials and side products. The choice of the stationary phase (e.g., silica gel) and the mobile phase will need to be optimized for your specific reaction mixture. Recrystallization can also be an effective method for obtaining a highly pure product, as evidenced by commercially available Spiro[indene-1,4'-piperidine] with high purity levels (e.g., 99.87% by HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Spiro[indene-1,4'-piperidine].
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or base. | Ensure the base (e.g., sodium hydride, potassium carbonate) is fresh and has been stored properly. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Poor quality of starting materials. | Verify the purity of indene and piperidine using appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Formation of a Tarry, Polymeric Substance | Polymerization of indene. | - Lower the reaction temperature.- Slowly add the base to the reaction mixture.- Reduce the reaction time. |
| Presence of Multiple Byproducts on TLC/GC-MS | Non-specific reactions. | - Optimize the stoichiometry of the reactants.- Screen different bases and solvents to improve selectivity. |
| Reaction temperature is too high. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Difficulty in Isolating the Pure Product | Co-elution of impurities during chromatography. | - Experiment with different solvent systems for chromatography.- Consider using a different stationary phase.- Attempt recrystallization from various solvents. |
| Product is an oil or low-melting solid. | If recrystallization is difficult, consider converting the product to its hydrochloride salt, which is often a crystalline solid and easier to purify. |
Experimental Protocols & Data
While a specific, detailed experimental protocol for the direct synthesis of Spiro[indene-1,4'-piperidine] from indene and piperidine is not provided in the search results, a general procedure can be inferred from related syntheses. For instance, a similar condensation reaction to form 2-[2-(Ethoxymethoxy)benzylidene]indene-1,3(2H)-dione utilizes piperidine and acetic acid in benzene with reflux and a Dean-Stark trap.
General Reaction Conditions (Inferred)
| Parameter | Value/Condition |
| Reactants | Indene, Piperidine |
| Solvent | Aprotic solvent (e.g., Benzene, Toluene, THF) |
| Catalyst/Base | Alkaline catalyst (e.g., NaH, K2CO3, Piperidine itself can act as a base) |
| Temperature | Room temperature to reflux, depending on the catalyst |
| Atmosphere | Inert (e.g., Nitrogen, Argon) |
| Workup | Aqueous workup followed by extraction with an organic solvent. |
| Purification | Column chromatography, Recrystallization |
Reported Purity Data
| Product | Purity (by HPLC) |
| Spiro[indene-1,4'-piperidine] | 99.87% |
Visualizations
Experimental Workflow for Spiro[indene-1,4'-piperidine] Synthesis and Purification
Caption: A general workflow for the synthesis and purification of Spiro[indene-1,4'-piperidine].
Logical Relationship of Troubleshooting Common Side Reactions
Caption: Troubleshooting logic for common side reactions in Spiro[indene-1,4'-piperidine] synthesis.
References
Technical Support Center: Purification of Spiro[indene-1,4'-piperidine] hydrochloride by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Spiro[indene-1,4'-piperidine] hydrochloride via recrystallization. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For many amine hydrochlorides, alcohols such as isopropanol or ethanol are good starting points.[1] A mixed solvent system, such as ethanol and diethyl ether, can also be effective. In this system, the compound is dissolved in a minimal amount of the "good" solvent (ethanol) at an elevated temperature, and the "poor" solvent (diethyl ether) is added dropwise until turbidity is observed, inducing crystallization upon cooling.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is supersaturated. To remedy this, try adding a small amount of additional hot solvent to the mixture to ensure complete dissolution. Slower cooling rates can also promote the formation of crystals over oils.
Q3: The recovery yield of my recrystallized product is very low. How can I improve it?
A3: Low recovery can be due to several factors. Using an excessive amount of solvent is a common cause, as more of the product will remain in the mother liquor upon cooling.[2] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Additionally, make sure the solution is sufficiently cooled to maximize crystal formation. A final cooling step in an ice bath can often improve yield. However, it's important to remember that some loss of product is inherent to the recrystallization process.[2] A typical recovery for a single recrystallization can range from 50% to 70%, depending on the purity of the starting material and the chosen solvent system.[3]
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the recrystallized product can be assessed by several methods. Melting point analysis is a straightforward technique; a sharp melting range close to the literature value of the pure compound indicates high purity. Purer compounds exhibit a narrower melting point range.[4] Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can provide quantitative information on purity by separating the main compound from any residual impurities.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Crystals form too quickly. | - The solution was cooled too rapidly. | - Reheat the solution to redissolve the crystals and allow it to cool more slowly at room temperature before placing it in an ice bath. |
| The recrystallized product is colored. | - Colored impurities are present in the starting material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| The melting point of the recrystallized product is broad and/or depressed. | - The product is still impure.- The product is not completely dry. | - Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization using Isopropanol
This protocol outlines a general procedure for the recrystallization of this compound using a single solvent system.
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Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask. Add a minimal amount of isopropanol and gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
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Analysis: Determine the melting point and assess the purity of the final product.
Protocol 2: Mixed Solvent Recrystallization using Ethanol/Diethyl Ether
This protocol is useful when a suitable single solvent cannot be found.
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
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Addition of Anti-Solvent: While the solution is still warm, add diethyl ether dropwise with swirling until a faint, persistent turbidity is observed.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of a cold ethanol/diethyl ether mixture.
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Drying: Dry the crystals under vacuum.
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Analysis: Characterize the final product by determining its melting point and purity.
Quantitative Data
The following tables provide estimated data for the recrystallization of this compound. These values are representative for similar compounds and should be determined experimentally for the specific conditions used.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) |
| Water | ~50 | >200 |
| Isopropanol | ~10 | ~100 |
| Ethanol | ~20 | ~150 |
| Acetone | <5 | ~20 |
| Diethyl Ether | <1 | <1 |
| Dichloromethane | <5 | ~25 |
Table 2: Typical Recrystallization Parameters and Expected Outcomes
| Parameter | Single Solvent (Isopropanol) | Mixed Solvent (Ethanol/Ether) |
| Initial Purity | 90-95% | 90-95% |
| Solvent Ratio (v/v) | N/A | ~1:2 to 1:4 (Ethanol:Ether) |
| Typical Recovery Yield | 60-80% | 50-75% |
| Expected Final Purity | >99% | >99% |
| Melting Point | Sharp, close to reference | Sharp, close to reference |
Note: The melting point of pure this compound should be determined using a reference standard. A sharp melting range is indicative of high purity.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Purification of Spiro[indene-1,4'-piperidine] hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro[indene-1,4'-piperidine] hydrochloride. Our goal is to help you identify and resolve common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted Starting Materials: Residual indene and piperidine.
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Byproducts: Compounds formed from side reactions, such as self-condensation products of indene.
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Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, which may result in discoloration (e.g., a yellow tint).
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Residual Solvents: Solvents used in the synthesis and workup procedures.
Q2: My purified this compound is discolored (yellowish). What is the likely cause and how can I remove it?
A2: A yellow tint often indicates the presence of oxidation products. Purification through recrystallization or column chromatography can effectively remove these colored impurities. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place can help prevent future oxidation.
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: A common technique for purifying hydrochloride salts is recrystallization from a polar protic solvent, often with the addition of a less polar solvent to induce precipitation. For this compound, a mixture of isopropanol and diethyl ether is a good starting point. The crude product is dissolved in a minimal amount of hot isopropanol, and then diethyl ether is added slowly until turbidity is observed. Cooling the mixture will then promote the formation of crystals.
Q4: What are the recommended conditions for purifying Spiro[indene-1,4'-piperidine] by column chromatography?
A4: For the free base of Spiro[indene-1,4'-piperidine], silica gel column chromatography is effective. A typical eluent system is a mixture of a non-polar and a polar solvent. Based on procedures for similar compounds, a gradient of ethyl acetate in hexanes or dichloromethane in hexanes would be appropriate. For the hydrochloride salt, which is more polar, a more polar solvent system such as dichloromethane/methanol may be necessary. It is important to neutralize the silica gel with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) in the eluent to prevent peak tailing of the basic compound.
Q5: How can I monitor the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a precise method for assessing purity. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to ensure the protonation of the amine and improve peak shape.[1] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound is too soluble in the chosen solvent, or the solution is supersaturated with impurities. | Try using a different solvent system. If using isopropanol, add diethyl ether more slowly at a slightly lower temperature. A preliminary purification by column chromatography to remove a significant portion of the impurities might be necessary before recrystallization. |
| Poor recovery of the product | The compound is too soluble in the recrystallization solvent, even at low temperatures. | Reduce the amount of the primary solvent (e.g., isopropanol) used for dissolution. Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., 0-4 °C) to maximize crystal formation. |
| Crystals are colored | The recrystallization process did not effectively remove colored impurities. | A second recrystallization may be necessary. Adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Peak tailing on the column | The basic nature of the piperidine moiety interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to neutralize the active sites on the silica gel. |
| Poor separation of the product from impurities | The chosen eluent system is not optimal for separating the compounds. | Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation. |
| Product is not eluting from the column | The product is too polar for the chosen eluent system and is strongly adsorbed to the silica gel. | Increase the polarity of the eluent. For the hydrochloride salt, a solvent system like dichloromethane/methanol might be required. If the free base is being purified, ensure the eluent is not too acidic. |
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Peak tailing | Secondary interactions between the basic analyte and residual acidic silanol groups on the stationary phase. | Use a base-deactivated HPLC column. Ensure the mobile phase is sufficiently acidic (e.g., by adding 0.1% TFA or formic acid) to keep the analyte protonated. Adding a small amount of a competing base like triethylamine to the mobile phase can also help. |
| Multiple peaks for a pure sample | On-column degradation or the presence of rotamers. For the free base, it could be due to partial protonation. | Ensure the mobile phase pH is stable and appropriate. For hydrochloride salts, a low pH should prevent this. If rotamers are suspected, altering the column temperature might help coalesce the peaks. |
| Poor resolution between the product and impurities | The analytical method is not optimized. | Adjust the mobile phase composition (e.g., the ratio of acetonitrile to water) or the gradient profile. Using a column with a different stationary phase or a smaller particle size can also improve resolution.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound to a minimal amount of hot isopropanol. Stir and heat the mixture until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, slowly add diethyl ether until the solution becomes slightly turbid.
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Cooling: Place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography (Free Base)
-
Sample Preparation: Dissolve the crude Spiro[indene-1,4'-piperidine] (as the free base) in a minimal amount of the initial chromatography eluent.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of 0% to 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified free base.
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether) and add a solution of HCl in ether or bubble dry HCl gas through the solution until precipitation is complete. Collect the precipitate by filtration.
Protocol 3: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
HPLC System:
-
Gradient Elution: Run a linear gradient, for example, from 10% to 90% Mobile Phase B over 10 minutes, followed by a hold at 90% B for 2 minutes.
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Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution.
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Analysis: Analyze the resulting chromatogram to determine the retention time and the peak area of the main component and any impurities. Purity can be calculated based on the relative peak areas.
Visualizations
Caption: General workflow for the synthesis and purification of Spiro[indene-1,4'-piperidine].
Caption: Decision-making flowchart for troubleshooting the purification process.
References
Technical Support Center: Spiro[indene-1,4'-piperidine] Hydrochloride
This technical support center provides guidance on the stability and degradation of Spiro[indene-1,4'-piperidine] hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is advisable to protect the compound from light and moisture to prevent potential degradation. For long-term storage, maintaining a controlled temperature, such as refrigeration (2-8 °C), is recommended.
Q2: What are the known incompatibilities for this compound?
A2: The compound should be kept away from strong oxidizing agents, strong acids, and strong bases. Contact with incompatible materials can lead to chemical reactions that may degrade the sample.
Q3: What are the potential signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), clumping of the powder (indicating moisture uptake), or a noticeable change in solubility. For quantitative assessment, a loss of purity or the appearance of new peaks in analytical chromatograms (e.g., HPLC) are definitive indicators of degradation.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for stability assessment.[3] This technique can be used to monitor the purity of the compound over time and to detect and quantify any degradation products. Other methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of unknown degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peak in HPLC chromatogram after short-term storage. | Sample degradation due to improper storage conditions (e.g., exposure to light, high temperature, or humidity). | 1. Review storage conditions and ensure the compound is stored in a tightly sealed, light-resistant container in a cool, dry place. 2. Perform a forced degradation study to identify potential degradation products and pathways. This can help in developing a stability-indicating analytical method. |
| Discoloration of the solid compound. | Oxidation or reaction with atmospheric components. | 1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the storage container is properly sealed to minimize exposure to air and moisture. |
| Poor solubility of the compound compared to a fresh batch. | Potential polymerization or formation of insoluble degradation products. This could be influenced by moisture. | 1. Confirm the identity and purity of the material using appropriate analytical techniques (e.g., NMR, LC-MS). 2. Ensure the compound is handled in a dry environment (e.g., using a glove box) to prevent moisture absorption. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium or solution. The hydrochloride salt may affect the pH of the solution. | 1. Prepare fresh solutions of the compound for each experiment. 2. Assess the stability of the compound in the specific assay buffer and conditions (pH, temperature, light exposure) over the duration of the experiment. 3. Ensure the final pH of the assay solution is controlled and appropriate for the experiment. |
Experimental Protocols
Recommended Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the stability profile of a compound. The following is a general protocol that can be adapted for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
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Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
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Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the parent compound and any degradation products.
Visualizations
Caption: Factors influencing the stability of Spiro[indene-1,4'-piperidine] HCl.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Scaling Up Spiro[indene-1,4'-piperidine] Hydrochloride Production
Welcome to the technical support center for the production of Spiro[indene-1,4'-piperidine] hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of the this compound synthesis?
A1: During scale-up, critical parameters to monitor include reaction temperature, rate of reagent addition, mixing efficiency, and reaction progress.[1][2] Inadequate control of these parameters can lead to decreased yield, increased impurity formation, and potential safety hazards. For instance, many syntheses of piperidine derivatives involve exothermic steps, and inefficient heat transfer in larger reactors can result in temperature spikes, promoting side reactions.[2]
Q2: We are observing a significant increase in impurities in our large-scale batches compared to the lab-scale synthesis. What could be the cause?
A2: An increase in impurities upon scale-up can stem from several factors:
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Localized Hotspots: Inefficient mixing in large reactors can create localized areas of high temperature, leading to thermal degradation of reactants or products.[1]
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Prolonged Reaction Times: Slower reagent addition or heating/cooling cycles on a larger scale can extend the overall reaction time, providing more opportunity for side reactions to occur.
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Changes in Reagent Stoichiometry: Inaccurate measurement or addition of reagents on a larger scale can alter the intended stoichiometry, favoring the formation of impurities.
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Potential for Genotoxic Impurities: The synthesis of piperidine-containing compounds may carry a risk of forming genotoxic impurities. It is crucial to assess the potential for such impurities and develop analytical methods for their detection and control.[3][4][5][6]
Q3: Our final product shows batch-to-batch variability in its physical properties, particularly solubility and dissolution rate. What could be the issue?
A3: This variability is often due to polymorphism, where the same chemical compound exists in different crystalline forms.[7] The hydrochloride salt of a molecule can often crystallize in multiple polymorphic forms, each with distinct physical properties.[8][9] It is essential to develop a robust crystallization process that consistently produces the desired polymorph. This involves controlling parameters such as solvent system, cooling rate, and agitation.
Q4: We are having difficulty with the filtration and drying of the final this compound product. What are some common challenges and solutions?
A4: Challenges in filtration and drying of active pharmaceutical ingredient (API) salts are common during scale-up.[10][11]
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Poor Filtration Characteristics: This can be caused by a small particle size or an unfavorable crystal habit. Optimizing the crystallization process to produce larger, more uniform crystals can improve filtration.
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Agglomeration During Drying: The product may agglomerate or form clumps during drying, leading to inconsistent drying and potential for solvent entrapment.[12] This can be mitigated by controlling the drying temperature and using agitated dryers.
-
Hygroscopicity: Hydrochloride salts can be hygroscopic, absorbing moisture from the air. This can affect the accuracy of weighing and the stability of the final product. Handling the material in a controlled humidity environment is recommended.
Troubleshooting Guides
Problem 1: Low Yield in Large-Scale Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Mixing | Increase agitation speed or use a more efficient stirrer design. | Ensures homogeneous reaction mixture, improving reaction kinetics and minimizing side reactions.[13] |
| Poor Temperature Control | Implement a more robust cooling/heating system. Reduce the rate of addition for exothermic steps. | Prevents temperature fluctuations that can lead to product degradation or byproduct formation.[2] |
| Incomplete Reaction | Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Extend reaction time if necessary. | Ensures the reaction goes to completion before workup. |
| Product Isolation Losses | Optimize the workup and purification procedures. Ensure complete precipitation and efficient filtration. | Minimizes loss of product during downstream processing. |
Problem 2: Inconsistent Crystal Form (Polymorphism)
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Cooling Rate | Implement a controlled, programmed cooling profile for crystallization. | Ensures consistent crystal growth and nucleation, favoring the desired polymorph.[7] |
| Solvent Composition | Precisely control the composition of the crystallization solvent system. | The solvent environment plays a critical role in determining which polymorph is thermodynamically or kinetically favored.[14] |
| Agitation Speed | Maintain a consistent and optimized agitation rate during crystallization. | Agitation influences nucleation and crystal growth. |
| Seeding | Introduce seed crystals of the desired polymorph at a specific temperature. | Provides a template for crystallization, ensuring the formation of the target polymorph. |
Problem 3: Product Fails Purity Specifications
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Side Products | Re-evaluate the reaction conditions (temperature, stoichiometry, catalyst loading). | To minimize the formation of known and unknown impurities. |
| Degradation During Workup | Analyze samples at each stage of the workup to identify where degradation occurs. Modify conditions accordingly (e.g., use milder acids/bases, lower temperatures). | Protects the product from decomposition during extraction and isolation. |
| Ineffective Purification | Optimize the recrystallization solvent system and procedure. Consider alternative purification methods like column chromatography if necessary. | To effectively remove impurities from the final product. |
| Presence of Genotoxic Impurities | Identify potential genotoxic impurities based on the synthetic route. Develop and validate sensitive analytical methods (e.g., LC-MS) for their detection and quantification.[3][6] | Ensures the final product is safe and meets regulatory requirements. |
Experimental Protocols & Workflows
General Workflow for Scale-Up Synthesis
The following diagram illustrates a general workflow for scaling up the production of this compound, highlighting key decision points and quality control checks.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pharmaceutical genotoxic impurities: Topics by Science.gov [science.gov]
- 5. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 7. Inversion twinning in a second polymorph of the hydrochloride salt of the recreational drug ethylone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High containment filtration and drying for API and HPAPI production [cleanroomtechnology.com]
- 11. Pharma API Production: Model-Based Drying Time Prediction [resolvent.com]
- 12. Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
Technical Support Center: Enhancing the Solubility of Spiro[indene-1,4'-piperidine] hydrochloride for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Spiro[indene-1,4'-piperidine] hydrochloride in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a spirocyclic compound of interest in medicinal chemistry, potentially targeting receptors such as the somatostatin receptor 2 (SSTR2) and sigma-1 receptor. Like many small molecules, its hydrochloride salt form can exhibit poor aqueous solubility, which can lead to challenges in preparing stock solutions and maintaining solubility in physiological buffers used in biological assays. A related compound, 2,3-dihydrospiro[indene-1,4'-piperidine], is known to have low solubility in water.[1]
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening?
A2: This phenomenon, often called "solvent shock," is common for compounds with low aqueous solubility. When a concentrated stock solution in a high-solubility organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer, the compound may precipitate out as it is no longer in a favorable solvent environment.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 1% (v/v), and for particularly sensitive cell lines, it is advisable to stay below 0.5%. High concentrations of DMSO can be toxic to cells and may interfere with the biological activity being measured.
Q4: Are there alternative organic solvents I can use to prepare my stock solution?
A4: While DMSO is a common choice, other organic solvents like ethanol or methanol can also be used. A related spiro[indene-1,4'-piperidine] derivative shows solubility in methanol and dichloromethane.[1] The choice of solvent will depend on the specific assay and its tolerance for that solvent. It is crucial to perform a vehicle control to assess the effect of the solvent on the assay.
Q5: How can I determine the approximate solubility of my compound in a specific buffer?
A5: A simple method is to prepare serial dilutions of your compound in the desired buffer and visually inspect for turbidity or precipitation. For a more quantitative measure, you can use methods like nephelometry (light scattering) or measure the absorbance at a wavelength where your compound does not absorb (e.g., 600 nm) to detect precipitate formation.
Troubleshooting Guide: Compound Precipitation
Issues with compound precipitation can compromise the accuracy and reliability of experimental results. The following table provides a guide to identifying and resolving common precipitation problems.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | "Solvent Shock" due to rapid change in solvent polarity. | - Perform a stepwise dilution: first into an intermediate solvent mix (e.g., 50% DMSO/50% buffer), then into the final buffer.- Increase the mixing energy (vortexing, rapid pipetting) during dilution. |
| Compound concentration exceeds its thermodynamic solubility. | - Lower the final concentration of the compound in the assay. | |
| Precipitation Over Time in Incubator | Temperature change affecting solubility (e.g., from room temperature to 37°C). | - Pre-warm the assay buffer or cell culture medium to the experimental temperature before adding the compound. |
| pH shift in the medium. | - Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO₂ environment. | |
| Precipitation After Freeze-Thaw Cycles of Stock | Compound has lower solubility at colder temperatures. | - Prepare smaller, single-use aliquots of the stock solution to minimize freeze-thaw cycles. |
| Absorption of water by DMSO stock, reducing solubility. | - Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers. |
Solubility Enhancement Strategies
If basic troubleshooting does not resolve precipitation issues, consider the following solubility enhancement techniques.
| Strategy | Principle | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility. | The piperidine moiety in the compound is basic; lowering the pH may increase solubility. However, the assay's biological components must be stable at the adjusted pH. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous buffer can increase the solubility of hydrophobic compounds. | The final concentration of the co-solvent must be compatible with the assay system and not affect the biological activity. |
| Use of Surfactants | Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate and solubilize poorly soluble compounds. | Use a very low concentration (e.g., 0.001% - 0.01%) and verify that the surfactant does not interfere with the assay. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility. | β-cyclodextrins have been shown to improve the solubility of other spirocyclic compounds. The type and concentration of cyclodextrin need to be optimized. |
Experimental Protocols
Below are detailed protocols for assays relevant to the potential targets of this compound, adapted for poorly soluble compounds.
Protocol 1: Somatostatin Receptor 2 (SSTR2) Radioligand Binding Assay
This protocol is designed to measure the binding affinity of this compound to SSTR2 expressed in cell membranes.
Materials:
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Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
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Radioligand: [¹²⁵I]-labeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-SRIF-14).
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Unlabeled Competitor (Positive Control): Unlabeled somatostatin-14.
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Test Compound: this compound.
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Cell Membranes: Prepared from cells overexpressing human SSTR2.
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Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
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96-well filter plates and vacuum manifold.
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Scintillation counter.
Procedure:
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Prepare Test Compound Dilutions:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Perform serial dilutions in 100% DMSO to create a concentration range (e.g., from 10 mM to 100 nM).
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Just before use in the assay, perform a final dilution of each DMSO concentration into the assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup (in a 96-well filter plate):
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Total Binding: 25 µL of assay buffer + 25 µL of radioligand + 50 µL of cell membrane suspension.
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Non-specific Binding: 25 µL of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) + 25 µL of radioligand + 50 µL of cell membrane suspension.
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Competition Binding: 25 µL of test compound dilution + 25 µL of radioligand + 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
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Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
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Washing: Wash the filters three times with 200 µL of ice-cold wash buffer per well.
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Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for the test compound by fitting the competition binding data to a sigmoidal dose-response curve.
Protocol 2: Sigma-1 Receptor Calcium Flux Assay
This protocol measures the effect of this compound on intracellular calcium levels in cells expressing the sigma-1 receptor, a known modulator of calcium signaling.
Materials:
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Cells: A cell line endogenously expressing or transfected with the human sigma-1 receptor (e.g., HEK293, SH-SY5Y).
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Cell Culture Medium: Appropriate for the chosen cell line.
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
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Calcium-sensitive dye: Fluo-4 AM or similar.
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Pluronic F-127: To aid in dye loading.
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Test Compound: this compound.
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Positive Control: A known sigma-1 receptor agonist (e.g., (+)-pentazocine).
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96-well black, clear-bottom plates.
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Fluorescence plate reader with an injection system.
Procedure:
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Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
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Prepare Test Compound Dilutions:
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Prepare a 10 mM stock solution in 100% DMSO.
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Perform serial dilutions in assay buffer to 2X the final desired concentrations, keeping the DMSO concentration constant.
-
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Dye Loading:
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Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
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Remove the cell culture medium and add the loading solution to each well.
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Incubate at 37°C for 60 minutes in the dark.
-
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Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of buffer in each well.
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Calcium Measurement:
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Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
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Measure the baseline fluorescence for a short period.
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Inject the 2X test compound dilutions into the wells.
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Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis: The change in fluorescence intensity (F/F₀) is plotted against time. The peak fluorescence response can be used to determine the concentration-response curve for the test compound.
Visualizing Key Pathways and Workflows
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Caption: Simplified SSTR2 signaling cascade.
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor as a modulator of ER stress.
Experimental Workflow for Solubility Assessment
Caption: Workflow for assessing and improving compound solubility.
References
Technical Support Center: Preventing Byproduct Formation in Spirocyclization Reactions
Welcome to the Technical Support Center for Spirocyclization Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted byproducts in their experiments. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during spirocyclization.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues leading to byproduct formation, low yields, and poor stereoselectivity in spirocyclization reactions.
Issue 1: Low Yield of the Desired Spirocyclic Product
Symptom: The reaction results in a low yield of the intended spirocyclic compound, with significant amounts of starting material remaining or the presence of multiple unidentified spots on TLC/LC-MS.
Potential Causes and Solutions:
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Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal conditions or catalyst deactivation.
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Solution: Systematically screen reaction parameters such as temperature, solvent, and concentration. For instance, in certain iridium-catalyzed aza-spirocyclizations, dichloromethane has been identified as the optimal solvent for both yield and diastereocontrol. Additionally, ensure the catalyst is active and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts). Traces of impurities in solvents or reagents can poison the catalyst, so purification of these materials should be considered.
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Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.
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Solution: Monitor the reaction progress closely by TLC or LC-MS from start to finish to identify if and when decomposition occurs. If the product is sensitive to acidic or basic conditions during workup, consider using milder reagents or a buffered aqueous solution. Performing the workup at lower temperatures can also mitigate degradation.
-
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Intermolecular Side Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular spirocyclization, leading to oligomeric or polymeric byproducts.
-
Solution: Employ high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
-
Experimental Protocol: Optimizing Substrate Concentration to Minimize Intermolecular Reactions
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), add the solvent and the catalyst.
-
Substrate Addition: Prepare a solution of the spirocyclization precursor in the reaction solvent in a syringe pump.
-
Slow Addition: Add the substrate solution to the reaction flask dropwise over a period of several hours (e.g., 4-12 hours). The optimal addition rate will depend on the specific reaction kinetics.
-
Monitoring: Monitor the reaction by TLC or LC-MS to track the formation of the desired product and any potential high-molecular-weight byproducts.
-
Optimization: Vary the concentration of the substrate solution and the addition rate to find the optimal conditions that maximize the yield of the spirocyclic product while minimizing intermolecular byproducts.
Issue 2: Poor Diastereoselectivity
Symptom: The reaction produces a mixture of diastereomers of the spirocyclic product with a low diastereomeric ratio (d.r.).
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in controlling diastereoselectivity.
-
Solution: A systematic screening of reaction temperatures is crucial. In many cases, lower temperatures favor the transition state with the lowest activation energy, leading to higher diastereoselectivity.[1] However, this is not a universal rule, and in some reactions, a reversal of enantioselectivity has been observed at different temperatures.[1]
-
-
Inappropriate Solvent Choice: The solvent can influence the stability of transition states and intermediates, thereby affecting the stereochemical outcome.
-
Solution: Evaluate a range of solvents with varying polarities and coordinating abilities. For example, in certain acid-catalyzed reactions, dichloromethane may favor the desired intramolecular cyclization, while solvents like THF or toluene could promote undesired elimination pathways.
-
-
Ineffective Stereocontrol from Catalyst or Substrate: The inherent stereocontrol of the chosen catalyst, chiral auxiliary, or the substrate itself may be insufficient.
-
Solution: If using a chiral catalyst, ensure its enantiomeric purity is high. Consider screening different chiral ligands or catalysts. Modifying the substrate, for instance by changing protecting groups, can alter its conformational preferences and improve facial selectivity.
-
Data Presentation: Effect of Reaction Conditions on Diastereoselectivity
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| Oxidative Spiroannulation | Phenolic Precursor | (S)-Proline | CH2Cl2 | -20 | 3:1 | Proulx & Sibi, 2007 |
| Intramolecular Aldol | Acyclic Diketone | KOH | EtOH | 25 | High | Trost & Hiroi, 1975 |
| Iridium-Catalyzed Aza-spirocyclization | Indole-tethered amide | [Ir(CO)Cl(PPh3)2] | CH2Cl2 | -15 | >20:1 | BenchChem, 2025[2] |
| Iridium-Catalyzed Aza-spirocyclization | Indole-tethered amide | [Ir(CO)Cl(PPh3)2] | Toluene | -15 | 5:1 | BenchChem, 2025[2] |
Experimental Protocol: Temperature Screening for Optimal Diastereoselectivity
-
Parallel Setup: Prepare several identical reaction vials, each containing the substrate, catalyst, and solvent.
-
Temperature Control: Place each vial in a temperature-controlled reaction block or bath set to a different temperature (e.g., -78°C, -40°C, 0°C, 25°C, 50°C).
-
Reaction Execution: Initiate the reactions simultaneously and allow them to proceed for the same duration.
-
Analysis: After the reaction is complete, quench all reactions and analyze the crude product mixture from each vial by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
-
Optimization: Identify the temperature that provides the highest d.r. for the desired diastereomer.
Issue 3: Formation of Unexpected Byproducts
Symptom: Characterization of the reaction mixture (e.g., by MS, NMR) reveals the presence of unexpected molecular weights or structural isomers that are not the desired spirocycle or simple side products.
Potential Causes and Solutions:
-
Skeletal Rearrangements: Carbocationic intermediates, which are common in many spirocyclization reactions, can be prone to skeletal rearrangements, such as the Wagner-Meerwein rearrangement, to form more stable carbocations. This can lead to the formation of rearranged spirocyclic or non-spirocyclic products.
-
Solution: The propensity for rearrangements can be influenced by the choice of catalyst and solvent. Less acidic Lewis acids or non-polar solvents may disfavor the formation of highly stabilized carbocations that can undergo rearrangement. In some cases, a change in the substrate's electronic properties can also suppress rearrangements.
-
-
Formation of Enamine/Iminium Ion Intermediates: In organocatalyzed spirocyclizations using secondary amine catalysts (e.g., proline), the reaction proceeds through enamine and iminium ion intermediates. These can participate in undesired side reactions if not efficiently consumed in the desired cyclization pathway.
-
Solution: The choice of organocatalyst and the presence of additives can influence the stability and reactivity of these intermediates. Screening different catalysts and optimizing the reaction pH can help to favor the desired reaction pathway.
-
-
Protecting Group-Related Side Reactions: The protecting groups on the substrate may not be fully stable to the reaction conditions, leading to cleavage or participation in side reactions.
-
Solution: Carefully select protecting groups that are robust to the spirocyclization conditions. If a protecting group is found to be labile, consider replacing it with a more stable alternative.
-
Data Presentation: Byproduct Formation in Ni-Catalyzed Lactone Spirocyclization
| Substrate | Ligand | Solvent | Product Yield (%) | Byproduct Yield (%) | Byproduct Structure | Reference |
| δ-valerolactone derivative | SL-M009-1 | Toluene | 27 | 46 | Ring-opened and decarboxylated indanone | ACS Publications, 2024[3] |
Experimental Protocol: Identifying Unknown Byproducts
-
Isolation: Isolate the major unknown byproduct from the reaction mixture using preparative HPLC or column chromatography.
-
Mass Spectrometry: Obtain high-resolution mass spectrometry (HRMS) data to determine the exact molecular formula of the byproduct.
-
NMR Spectroscopy: Acquire detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the structure of the byproduct.
-
Database Search: Use the determined structure or molecular formula to search chemical databases (e.g., SciFinder, Reaxys) to see if the compound has been previously reported.
-
Mechanistic Hypothesis: Based on the structure of the byproduct and the starting materials, propose a plausible mechanistic pathway for its formation. This will inform strategies for its suppression.
Frequently Asked Questions (FAQs)
Q1: How does the choice of protecting group affect byproduct formation in spirocyclization reactions?
A1: The choice of protecting group is critical as it can influence the reaction outcome in several ways. An ideal protecting group should be stable under the reaction conditions and should not introduce steric hindrance that disfavors the desired cyclization. If a protecting group is too bulky, it may alter the preferred conformation of the substrate, leading to poor diastereoselectivity or favoring an undesired reaction pathway. Conversely, a protecting group that is not sufficiently robust may be cleaved under the reaction conditions, exposing a functional group that can participate in side reactions. Therefore, it is essential to choose protecting groups that are compatible with the specific spirocyclization methodology being employed.
Q2: I am observing epimerization of a stereocenter adjacent to the spirocyclic core. How can I prevent this?
A2: Epimerization often occurs when a stereocenter has an acidic proton that can be abstracted by a base, leading to a planar intermediate that can be re-protonated from either face. To minimize epimerization, consider the following:
-
Use Milder Bases: If a base is required, use a milder, non-nucleophilic base.
-
Lower Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.
-
Minimize Reaction Time: A shorter reaction time reduces the exposure of the product to conditions that may cause epimerization.
-
Careful Workup: During workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture carefully and promptly.
Q3: My organocatalyzed spirocyclization is giving a complex mixture of products. What are the likely side reactions?
A3: Organocatalyzed spirocyclizations, particularly those employing proline or its derivatives, proceed through enamine and iminium ion intermediates. These reactive species can participate in several side reactions, including:
-
Self-condensation of the Aldehyde: If an α,β-unsaturated aldehyde is used, it can undergo self-condensation.
-
Michael Addition of the Catalyst: The secondary amine catalyst can act as a nucleophile and add to the electrophile.
-
Formation of undesired stereoisomers: Poor facial selectivity in the attack of the enamine on the electrophile can lead to a mixture of diastereomers. Optimizing the catalyst structure, solvent, and the presence of additives (like water or acid/base) can help to control the concentration and reactivity of the key intermediates and favor the desired spirocyclization pathway.
Q4: How can I differentiate between a desired spirocyclic product and a rearranged byproduct using mass spectrometry?
A4: While the desired spirocyclic product and a rearranged byproduct will have the same molecular weight and thus the same parent ion in a mass spectrum, their fragmentation patterns in tandem mass spectrometry (MS/MS) will likely differ. The different connectivity in the rearranged isomer will lead to different fragmentation pathways. By comparing the MS/MS spectra of the unexpected product with that of a known standard of the desired spirocycle (if available) or by carefully analyzing the fragmentation pattern, it is often possible to distinguish between the two. High-resolution mass spectrometry can confirm the elemental composition, and techniques like NMR are ultimately required for definitive structural elucidation.
References
Technical Support Center: Chiral Separation of Spiro[indene-1,4'-piperidine] Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of spiro[indene-1,4'-piperidine] derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Issue: Poor or No Enantiomeric Resolution
Question: My chromatogram shows a single peak or two poorly resolved peaks for my spiro[indene-1,4'-piperidine] derivative. How can I improve the separation?
Answer:
Achieving good resolution in chiral separations is a common challenge. Here is a systematic approach to troubleshoot and improve your separation:
-
Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For spiro[indene-1,4'-piperidine] derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. If you are not getting any separation, you may need to screen different types of chiral columns.
-
Optimize the Mobile Phase:
-
Normal Phase: For normal-phase chromatography (e.g., using hexane and an alcohol modifier like isopropanol or ethanol), systematically vary the ratio of the alcohol modifier. A lower percentage of the polar modifier generally increases retention and can improve resolution.
-
Additives: Since spiro[indene-1,4'-piperidine] derivatives contain a basic nitrogen atom, adding a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape and may enhance chiral recognition by minimizing undesirable interactions with the stationary phase.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes increase the resolution between enantiomers, although this will also increase the run time.[1] A flow rate of 1.0 mL/min is a common starting point for method development with 4.6 mm I.D. columns.[1]
-
Modify the Temperature: Temperature can influence the enantioselectivity of a separation.[1] Try decreasing the column temperature in 5-10°C increments. Lower temperatures often lead to better resolution, but can also increase backpressure.
Issue: Peak Tailing
Question: The peaks for my spiro[indene-1,4'-piperidine] enantiomers are asymmetric and show significant tailing. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue when separating basic compounds like those containing a piperidine ring. It is often caused by secondary interactions between the basic analyte and acidic sites on the stationary phase. Here are some solutions:
-
Use a Basic Mobile Phase Additive: The most effective way to reduce peak tailing for basic compounds is to add a basic modifier to your mobile phase. Amines like diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.2% will compete with your analyte for the active sites on the stationary phase, resulting in more symmetrical peaks.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample by a factor of 10 and re-injecting to see if the peak shape improves.
-
Ensure Appropriate Mobile Phase pH (Reversed-Phase): If you are using a reversed-phase method, ensure the pH of your mobile phase is appropriate to keep your basic analyte in a consistent protonation state. Using a buffer can help maintain a stable pH.
-
Use a Deactivated Column: Some columns are specifically designed or treated to reduce interactions with basic compounds. If peak tailing persists, consider trying a column with a deactivated silica surface.
Frequently Asked Questions (FAQs)
Question: What is the best starting point for method development for the chiral separation of a novel spiro[indene-1,4'-piperidine] derivative?
Answer:
A systematic screening approach is the most efficient way to develop a chiral separation method for a new compound.[2] Here is a recommended starting point:
-
Column Screening: Screen a small set of chiral columns with diverse selectivities. A good starting set often includes a few polysaccharide-based columns (e.g., cellulose and amylose derivatives).
-
Mobile Phase Screening: For each column, test a few different mobile phase systems. Common screening mobile phases for HPLC include:
-
Normal Phase: Hexane/Isopropanol and Hexane/Ethanol mixtures.
-
Polar Organic Mode: Methanol or Ethanol.
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer.
-
-
Supercritical Fluid Chromatography (SFC): Consider using SFC as it is often faster and can provide different selectivity compared to HPLC for chiral separations.[3][4] A common mobile phase for SFC is supercritical CO2 with an alcohol modifier like methanol or ethanol.
Question: Can I use the same chiral method for different derivatives of spiro[indene-1,4'-piperidine]?
Answer:
While a method developed for one derivative might work for structurally similar ones, it is not guaranteed.[1] Even small changes in the chemical structure can significantly alter the interactions with the chiral stationary phase. It is always recommended to verify the method's performance (resolution, peak shape, etc.) for each new derivative. You may need to re-optimize the mobile phase composition or even select a different chiral column to achieve the desired separation.
Question: My resolution is decreasing over time with repeated injections. What could be the cause?
Answer:
A gradual decrease in resolution can indicate column degradation or contamination. Here are a few things to check:
-
Sample Purity: Ensure your samples are free of particulate matter by filtering them before injection. Impurities can accumulate on the column frit and at the head of the column, affecting performance.
-
Mobile Phase Stability: If you are using mobile phase additives, ensure they are stable in the solvent over time. Some additives can degrade and alter the chromatography.
-
Column Cleaning: If you suspect column contamination, follow the manufacturer's instructions for column washing. This typically involves flushing the column with a series of strong solvents.
-
Guard Column: Using a guard column can help protect your analytical column from contaminants and extend its lifetime.
Experimental Protocols
Below is an example of a detailed experimental protocol for the chiral separation of a hypothetical spiro[indene-1,4'-piperidine] derivative. This should be used as a starting point for method development.
Example Protocol: Chiral HPLC Separation
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: A cellulose-based chiral stationary phase, such as one derivatized with tris(3,5-dimethylphenylcarbamate), with dimensions of 250 mm x 4.6 mm and a 5 µm particle size.
-
Mobile Phase:
-
Solvent A: n-Hexane
-
Solvent B: Isopropanol
-
Additive: Diethylamine (DEA)
-
Composition: n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard of the spiro[indene-1,4'-piperidine] derivative in the mobile phase to a concentration of 1 mg/mL.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a chiral separation experiment for two different spiro[indene-1,4'-piperidine] derivatives using the protocol described above. This table is for illustrative purposes to show how to present such data.
| Compound | Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Derivative A | Enantiomer 1 | 8.5 | 2.1 | 1.1 |
| Enantiomer 2 | 9.8 | 1.2 | ||
| Derivative B | Enantiomer 1 | 10.2 | 1.8 | 1.3 |
| Enantiomer 2 | 11.5 | 1.3 |
Visualizations
Caption: A workflow diagram for troubleshooting common issues in chiral separations.
Caption: A logical workflow for developing a new chiral separation method.
References
Validation & Comparative
Validation of Spiro[indene-1,4'-piperidine] Hydrochloride Purity by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of Spiro[indene-1,4'-piperidine] hydrochloride. The information presented is supported by established analytical principles and data from analogous compounds to ensure objectivity and relevance for researchers in drug discovery and development.
Introduction to this compound and the Imperative of Purity Validation
This compound is a heterocyclic compound with a spirocyclic scaffold, a structural motif of increasing interest in medicinal chemistry. The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. Regulatory agencies worldwide mandate stringent purity control, necessitating the development and validation of robust analytical methods to detect and quantify any impurities. This guide focuses on HPLC as the primary analytical technique for purity assessment and compares its performance with alternative methods.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of small organic molecules like this compound.[1][2] This technique separates compounds based on their polarity, offering high resolution and sensitivity.
Proposed HPLC Method
Based on the analysis of structurally related heterocyclic amines and piperidine derivatives, a robust RP-HPLC method for this compound is proposed below.[3]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a wavelength determined by the compound's UV spectrum (typically in the range of 210-300 nm) |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the typical workflow for validating the purity of this compound using HPLC.
Comparison with Alternative Analytical Methods
While HPLC is the industry standard, other techniques can provide orthogonal data for a comprehensive purity assessment.
Table 2: Comparison of Analytical Methods for Purity Determination
| Feature | HPLC (UV Detection) | Ultra-Performance Liquid Chromatography (UPLC) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between stationary and mobile phases | Similar to HPLC but with smaller particles and higher pressure | Differential migration in an electric field | Signal intensity proportional to the number of nuclei |
| Resolution | High | Very High | Very High | Lower (for complex mixtures) |
| Sensitivity | Good (ng level) | Excellent (sub-ng level) | Excellent (pg level) | Moderate (µg-mg level) |
| Speed | Moderate | Fast | Fast | Fast (for simple spectra) |
| Quantitative Accuracy | High | High | High | Very High (Primary Method) |
| Sample Throughput | High | Very High | High | Moderate |
| Instrumentation Cost | Moderate | High | Moderate | High |
| Solvent Consumption | High | Low | Very Low | Low |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development that utilizes smaller particle sizes in the stationary phase, resulting in faster analysis times and improved resolution compared to conventional HPLC.[4] For impurity profiling of complex mixtures, UPLC can provide significant advantages in separating closely eluting peaks.
Capillary Electrophoresis (CE)
CE is a powerful separation technique with extremely high efficiency, making it well-suited for resolving complex mixtures and chiral separations.[2][5] It is often considered a complementary technique to HPLC for impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound.[6][7][8][9] It is based on the principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei.[6][7][8][9] This makes qNMR an excellent orthogonal technique to confirm the purity value obtained by HPLC.
The logical relationship for selecting an appropriate analytical method for purity determination is depicted in the following diagram.
Experimental Protocols
Detailed HPLC Method Protocol for this compound
This protocol is a representative method based on best practices for similar compounds. Method development and validation are essential for any new analyte.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of trifluoroacetic acid (TFA) in water. Filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This yields a standard solution of approximately 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Conclusion
The purity of this compound is a critical parameter that must be rigorously controlled. HPLC is a robust and reliable method for the routine purity assessment of this compound. For comprehensive characterization and in cases of complex impurity profiles, orthogonal techniques such as UPLC and CE are valuable. Furthermore, qNMR serves as an excellent tool for obtaining an absolute purity value, which can be used to qualify the primary HPLC method. The selection of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the stage of drug development, the complexity of the sample, and regulatory expectations.
References
- 1. soeagra.com [soeagra.com]
- 2. rroij.com [rroij.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
Comparative Analysis of Analytical Techniques for Spiro[indene-1,4'-piperidine] Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the characterization of Spiro[indene-1,4'-piperidine] hydrochloride. This spiro compound, incorporating both an indene and a piperidine moiety, presents a unique analytical challenge due to its complex structure. The selection of an appropriate analytical technique is crucial for accurate identification, quantification, and structural elucidation in research and drug development settings.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. When coupled with chromatographic separation techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it offers high sensitivity and selectivity.
For this compound, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is a highly suitable method. The basic nitrogen atom in the piperidine ring is readily protonated, leading to the formation of a prominent protonated molecule [M+H]⁺.
Predicted Mass Spectrometry Data
| Adduct | m/z (Predicted) | Collision Cross Section (CCS, Ų) (Predicted) |
| [M+H]⁺ | 186.12773 | 142.0 |
| [M+Na]⁺ | 208.10967 | 148.7 |
| [M+K]⁺ | 224.08361 | 143.8 |
| [M+NH₄]⁺ | 203.15427 | 164.5 |
| Table 1: Predicted m/z and Collision Cross Section (CCS) values for various adducts of Spiro[indene-1,4'-piperidine]. Data sourced from PubChem.[1] |
Proposed Fragmentation Pathway
Based on the general fragmentation patterns of piperidine and indane derivatives, a plausible fragmentation pathway for the [M+H]⁺ ion of Spiro[indene-1,4'-piperidine] can be proposed. Collision-induced dissociation (CID) would likely initiate fragmentation around the piperidine ring and the spiro junction.
Caption: Proposed ESI-MS/MS fragmentation pathway for Spiro[indene-1,4'-piperidine].
Experimental Protocol: LC-MS/MS
Below is a detailed protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometer.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Mode: Full scan (m/z 50-500) for precursor ion identification and product ion scan for fragmentation analysis.
-
Collision Energy: Ramped from 10 to 40 eV for fragmentation studies.
-
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the comprehensive characterization of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound structure.
-
¹H NMR: Would show distinct signals for the aromatic protons of the indene ring, the protons on the cyclopentene part of the indene, and the protons on the piperidine ring. The chemical shifts and coupling constants would help to confirm the connectivity of the atoms.
-
¹³C NMR: Would provide information on the number of non-equivalent carbon atoms and their hybridization state, confirming the presence of the indene and piperidine skeletons.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching: From the protonated amine in the piperidine ring (as a hydrochloride salt).
-
C-H stretching: For the aromatic and aliphatic C-H bonds.
-
C=C stretching: For the aromatic ring of the indene moiety.
-
C-N stretching: For the carbon-nitrogen bonds in the piperidine ring.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification, or purity assessment.
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Identification, Quantification, Structural Elucidation | Definitive Structural Elucidation | Functional Group Identification |
| Sensitivity | Very High (picogram to femtogram) | Moderate to Low (milligram to microgram) | Low (milligram) |
| Selectivity | Very High | High | Moderate |
| Quantitative Capability | Excellent | Good (with internal standards) | Limited |
| Structural Information | Molecular weight and fragmentation | Detailed connectivity and stereochemistry | Presence of functional groups |
| Sample Throughput | High | Low to Moderate | High |
| Instrumentation Cost | High | Very High | Low to Moderate |
Table 2: Comparison of key features of Mass Spectrometry, NMR, and FTIR for the analysis of this compound.
Workflow Comparison
The following diagram illustrates a typical workflow for the analysis of this compound using the different techniques.
Caption: Comparative workflow for the analysis of this compound.
Conclusion
For the comprehensive analysis of this compound, a multi-technique approach is recommended. LC-MS/MS stands out for its high sensitivity and selectivity, making it ideal for both qualitative and quantitative analysis in complex matrices. NMR spectroscopy is unparalleled for unambiguous structure elucidation, providing detailed information on the molecular architecture. FTIR spectroscopy offers a rapid and straightforward method for confirming the presence of key functional groups.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can achieve a thorough and reliable characterization of this compound, ensuring the quality, purity, and structural integrity of this important class of spiro compounds.
References
A Comparative Analysis of Spiro[indene-1,4'-piperidine] Hydrochloride and Other Somatostatin Receptor 2 (sst2) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spiro[indene-1,4'-piperidine] hydrochloride, a notable non-peptide sst2 agonist, with other key players in the field. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers engaged in the development of novel therapeutics targeting the somatostatin receptor 2.
Introduction to sst2 Agonists
The somatostatin receptor 2 (sst2) is a G-protein coupled receptor that plays a crucial role in various physiological processes, including the regulation of hormone secretion and cell proliferation. Its activation triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism makes sst2 an attractive therapeutic target for a range of conditions, most notably neuroendocrine tumors and acromegaly.
For years, the therapeutic landscape has been dominated by peptide-based sst2 agonists such as Octreotide and Lanreotide. While effective, their peptide nature necessitates parenteral administration. The quest for orally bioavailable, small-molecule sst2 agonists has led to the discovery of novel compounds, including derivatives of Spiro[indene-1,4'-piperidine]. This guide will focus on a specific potent derivative, L-054,264, and compare its performance with established and emerging sst2 agonists.
Comparative Analysis of sst2 Agonists
The following tables summarize the quantitative data for Spiro[indene-1,4'-piperidine] derivative L-054,264, the recently developed non-peptide agonist Paltusotine, and the established peptide agonist Octreotide.
Table 1: Binding Affinity (Ki) and Selectivity Profile of sst2 Agonists
| Compound | sst1 Ki (nM) | sst2 Ki (nM) | sst3 Ki (nM) | sst4 Ki (nM) | sst5 Ki (nM) | sst2 Selectivity (fold vs other subtypes) |
| L-054,264 | 537 | 4 | 3614 | 2480 | 5017 | ~134x vs sst1, ~903x vs sst3, ~620x vs sst4, ~1254x vs sst5 |
| Paltusotine | >1000 | 0.25 (EC50)[1][2][3] | >1000 | >1000 | >1000 | >4000-fold selective for sst2[1][3][4] |
| Octreotide | >1000 | 0.83 (IC50) | 134 | >1000 | 8.9 | High for sst2 and sst5 |
Note: Ki and IC50/EC50 values represent the concentration of the ligand required to inhibit 50% of radioligand binding or elicit 50% of the maximal response, respectively. Lower values indicate higher affinity/potency.
Table 2: Efficacy (EC50) of sst2 Agonists in Functional Assays
| Compound | Assay Type | Cell Line | EC50 (nM) |
| L-054,264 | cAMP accumulation | CHO-K1 cells expressing human sst2 | Data not available in searched literature |
| Paltusotine | cAMP accumulation | CHO-K1 cells expressing human sst2 | 0.25[1][2][3] |
| Octreotide | cAMP accumulation | Various cell lines | Sub-nanomolar to low nanomolar range |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the sst2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.
-
Competition Binding: A fixed concentration of a radiolabeled sst2 ligand (e.g., [125I]-Somatostatin-14 or a labeled sst2-selective analog) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the functional activity (efficacy) of a test compound as an sst2 agonist.
Methodology:
-
Cell Culture: Cells expressing the human sst2 receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin or another adenylyl cyclase activator to induce cAMP production.
-
Compound Addition: The test compound is added at various concentrations to the wells.
-
Incubation: The plate is incubated for a defined period to allow for sst2 receptor activation and subsequent inhibition of cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The data are plotted as a concentration-response curve, and the EC50 value, representing the concentration of the agonist that produces 50% of the maximal inhibitory effect, is determined.
Signaling Pathways and Experimental Workflows
Visual diagrams created using Graphviz are provided below to illustrate the sst2 signaling pathway and the workflows of the key experimental assays.
Figure 1. sst2 Receptor Signaling Pathway.
Figure 2. Experimental Workflows for sst2 Agonist Characterization.
Conclusion
The non-peptide Spiro[indene-1,4'-piperidine] derivative, L-054,264, demonstrates high potency and selectivity for the sst2 receptor, making it a valuable tool for research and a promising scaffold for the development of orally bioavailable sst2-targeted therapies. Its selectivity profile is comparable to that of the newer non-peptide agonist, Paltusotine, which has shown clinical potential.[3] Both non-peptide agonists offer a significant advantage over the traditional peptide-based agonists, Octreotide and Lanreotide, in terms of their potential for oral administration.
The data and protocols presented in this guide are intended to facilitate further research into the pharmacology of sst2 agonists and to aid in the development of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of diverse chemical scaffolds, such as the spiro[indene-1,4'-piperidine] core, is essential for advancing the field of sst2-targeted drug discovery.
References
- 1. Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Paltusotine, a novel oral once-daily nonpeptide SST2 receptor agonist, suppresses GH and IGF-1 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paltusotine (CRN00808) – Selective SST2 Agonist – RUO [benchchem.com]
Comparative Efficacy of Spiro[indene-1,4'-piperidine] and Its Analogs: A Guide for Researchers
For Immediate Release: A comprehensive analysis of the biological efficacy of Spiro[indene-1,4'-piperidine] and its analogs reveals diverse therapeutic potential, with notable activity as somatostatin receptor 2 (sst2) agonists and promising antileishmanial agents. This guide provides a detailed comparison of these compounds, supported by experimental data, to inform future research and drug development initiatives.
Key Findings:
-
Somatostatin Receptor Agonism: Derivatives of Spiro[1H-indene-1,4'-piperidine] have been identified as potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2). Structure-activity relationship (SAR) studies highlight the critical role of specific substitutions on the piperidine and indene rings in modulating agonist activity.
-
Antileishmanial Activity: A series of novel spiro-piperidine derivatives have demonstrated significant in vitro activity against Leishmania major promastigote and amastigote forms, with some analogs exhibiting superior potency compared to the standard drug miltefosine.[1][2]
-
Versatile Scaffold: The spiro[indene-1,4'-piperidine] core is recognized as a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of compounds targeting central nervous system (CNS) disorders, particularly through modulation of sigma-1 and sigma-2 receptors.[3]
Data Presentation
Table 1: Comparative Efficacy of Spiro[1H-indene-1,4'-piperidine] Analogs as sst2 Agonists
| Compound ID | Structure | hsst2 IC50 (nM) |
| 1 | Spiro[1H-indene-1,4'-piperidine] core | >1000 |
| 2a | (R)-N-(1-(2-aminoethyl)piperidin-4-yl)-1-(1H-indol-3-yl)-2-oxo-2-((spiro[indene-1,4'-piperidin]-1'-yl)amino)ethan-1-aminium | 0.8 |
| 2b | (R)-N-(1-(2-aminoethyl)piperidin-4-yl)-1-(1H-indol-3-yl)-2-oxo-2-((spiro[indene-1,4'-piperidin]-1'-yl)amino)ethan-1-aminium with N-methyl on piperidine | 1.5 |
| 2c | (R)-N-(1-(2-aminoethyl)piperidin-4-yl)-1-(1H-indol-3-yl)-2-oxo-2-((spiro[indene-1,4'-piperidin]-1'-yl)amino)ethan-1-aminium with 5-fluoroindole | 0.6 |
| 2d | (R)-N-(1-(2-aminoethyl)piperidin-4-yl)-1-(1H-indol-3-yl)-2-oxo-2-((spiro[indene-1,4'-piperidin]-1'-yl)amino)ethan-1-aminium with 5-methoxyindole | 0.5 |
Data extracted from Yang et al., J. Med. Chem. 1998, 41 (13), pp 2175–2179.
Table 2: Comparative Antileishmanial Activity of Spiro-piperidine Analogs
| Compound ID | Structure | Antileishmanial activity IC50 (µM) vs L. major promastigotes | Antileishmanial activity IC50 (µM) vs L. major amastigotes |
| 5a | Spiro[indole-3,3'-piperidin]-2(1H)-one derivative | 1.83 | 3.14 |
| 8a | Spiro[chromene-3,3'-piperidin]-2,4(4H)-dione derivative | 0.98 | 0.89 |
| 9a | Spiro[quinoline-3,3'-piperidin]-2,4(1H,4H)-dione derivative | 0.52 | 0.50 |
| Miltefosine | Standard Drug | 12.32 | 8.08 |
Data extracted from Mohamed, M.A.A., et al. J Enzyme Inhib Med Chem. 2023, 38 (1), 330-342.[1][2]
Experimental Protocols
Somatostatin Receptor 2 (sst2) Binding Assay
The potency of the Spiro[1H-indene-1,4'-piperidine] analogs to inhibit the binding of [125I]MK-678 to human sst2 was determined using membranes prepared from Chinese hamster ovary (CHO) cells stably expressing the human sst2 receptor.
Protocol:
-
Membrane Preparation: CHO cells expressing the human sst2 receptor were grown to confluency, harvested, and homogenized in a buffer solution (50 mM Tris-HCl, pH 7.4, 1 mM EGTA, and 5 mM MgCl2). The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in the assay buffer.
-
Binding Assay: The assay was performed in a final volume of 0.2 mL containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1% bovine serum albumin (BSA), 0.2% bacitracin, 40 pM [125I]MK-678, and varying concentrations of the test compounds.
-
Incubation: The mixture was incubated at 25°C for 60 minutes.
-
Filtration: The incubation was terminated by rapid filtration through a GF/C glass fiber filter pre-soaked in 0.5% polyethyleneimine. The filters were washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.
Antileishmanial Activity Assay
The in vitro antileishmanial activity of the spiro-piperidine derivatives was evaluated against both the promastigote and amastigote forms of Leishmania major.[1]
Promastigote Assay:
-
Culturing: L. major promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 24°C.
-
Assay Setup: Promastigotes in the logarithmic growth phase were seeded in 96-well plates at a density of 2 x 106 cells/mL.
-
Drug Incubation: The test compounds were added at various concentrations, and the plates were incubated at 24°C for 72 hours.
-
Viability Assessment: Parasite viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.
-
IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.
Amastigote Assay:
-
Macrophage Infection: Peritoneal macrophages were harvested from mice and seeded in 8-well chamber slides. The macrophages were then infected with late-log phase promastigotes at a ratio of 10:1 (parasite:macrophage).
-
Drug Treatment: After 24 hours of infection, the cells were treated with different concentrations of the test compounds for 72 hours.
-
Microscopic Analysis: The slides were fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages was determined by light microscopy.
-
IC50 Calculation: The IC50 values were determined by comparing the number of amastigotes in treated versus untreated control wells.
Mandatory Visualization
Caption: sst2 Receptor Signaling Pathway Activation by Spiro[indene-1,4'-piperidine] Analogs.
Caption: Experimental Workflow for Antileishmanial Activity Screening.
References
- 1. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[indene-1,4'-piperidin]-3(2H)-one | Research Chemical [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Spiro[indene-1,4'-piperidine] Derivatives as High-Affinity Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The spiro[indene-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, recognized for its rigid three-dimensional conformation that allows for high-affinity and selective interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of spiro[indene-1,4'-piperidine] derivatives and related spirocyclic piperidines as ligands for the sigma-1 (σ1) receptor. The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a promising therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[1]
This guide summarizes quantitative binding affinity data, details the experimental protocols used for their determination, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Presentation: Comparative Binding Affinities
The following tables present the in vitro binding affinities (Ki) of two series of spirocyclic piperidine derivatives for the σ1 receptor. These compounds, while not all strictly spiro[indene-1,4'-piperidine] derivatives, feature the core spiropiperidine moiety and provide valuable insights into the SAR for this class of molecules. A lower Ki value indicates a higher binding affinity.
Table 1: Spirocyclic Thienopyran and Thienofuran Piperidines
| Compound | Scaffold | R | Ki (σ1) [nM] |
| 1 | Thienopyran | Benzyl | 0.2 |
| 2 | Thienopyran | 4-Methoxybenzyl | 0.8 |
| 3 | Thienopyran | 3,4-Dimethoxybenzyl | 2.5 |
| 4 | Thienofuran | Benzyl | 1.5 |
| 5 | Thienofuran | 4-Methoxybenzyl | 6.2 |
| 6 | Thienofuran | 3,4-Dimethoxybenzyl | 16.0 |
Data extracted from "Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold"[2].
Table 2: Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines]
| Compound | R | Ki (σ1) [nM] |
| 2 | Benzyl | 0.6 |
| 3 | 2-Phenylethyl | 1.1 |
| 4 | 3-Phenylpropyl | 1.5 |
| 5 | 4-Phenylbutyl | 2.3 |
| 6 | 2-(4-Methoxyphenyl)ethyl | 1.8 |
| 7 | 2-(4-Chlorophenyl)ethyl | 1.2 |
| 8 | 2-(4-Nitrophenyl)ethyl | 3.9 |
Data extracted from "Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors"[3].
From these data, several SAR trends can be observed:
-
The nature of the spirocyclic core influences affinity. The thienopyran scaffold in Table 1 generally shows higher affinity than the thienofuran scaffold.
-
The N-substituent on the piperidine ring is crucial for high affinity. In both series, an N-benzyl or N-phenylethyl group confers potent σ1 binding.
-
Substitutions on the aromatic ring of the N-substituent modulate affinity. In Table 1, electron-donating methoxy groups on the benzyl ring decrease affinity compared to the unsubstituted benzyl group. In Table 2, various substituents on the phenylethyl group are well-tolerated, with chloro and methoxy groups resulting in high affinity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced literature.
1. Sigma-1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the σ1 receptor.
-
Receptor Source: Homogenates of guinea pig brains are often used as a rich source of σ1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine, a selective σ1 receptor agonist, is used as the radioligand.
-
Assay Buffer: Typically, 50 mM Tris-HCl buffer (pH 7.4).
-
Procedure:
-
A constant concentration of the receptor homogenate is incubated with a fixed concentration of --INVALID-LINK---pentazocine (typically close to its Kd value).
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 120 minutes at 37°C).
-
Non-specific binding is determined in the presence of a high concentration of a known σ1 receptor ligand, such as haloperidol (10 µM).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
2. Functional Assay: Modulation of Intracellular Calcium Levels
This protocol assesses the functional activity of the compounds by measuring their effect on intracellular calcium mobilization, a known downstream effect of σ1 receptor modulation.
-
Cell Line: A cell line endogenously expressing the σ1 receptor or a cell line transfected to express the receptor is used (e.g., BV2 microglia cells).
-
Calcium Indicator: A fluorescent calcium indicator dye, such as Fluo-8-AM, is used to measure changes in intracellular calcium concentrations.
-
Procedure:
-
Cells are loaded with the calcium indicator dye for a specified period (e.g., 30 minutes at 37°C).
-
The cells are then treated with the test compound at various concentrations.
-
A stimulus that induces calcium release from the endoplasmic reticulum (e.g., thapsigargin) or calcium influx from the extracellular space can be used to assess the modulatory effect of the compound.
-
Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are measured using a flow cytometer or a fluorescence microscope.
-
-
Data Analysis: The effect of the compound on the stimulus-induced calcium response is quantified to determine its agonist or antagonist activity at the σ1 receptor.
Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
The σ1 receptor acts as a molecular chaperone at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Upon stimulation by an agonist, it can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other parts of the cell to modulate the activity of various ion channels and signaling proteins, thereby influencing intracellular calcium homeostasis.
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of a test compound for the σ1 receptor using a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
In Vitro Assay Protocol for Spiro[indene-1,4'-piperidine] Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro performance of Spiro[indene-1,4'-piperidine] derivatives as potent and selective agonists for the human somatostatin receptor subtype 2 (sst2). Due to the limited publicly available data on the parent compound, Spiro[indene-1,4'-piperidine] hydrochloride, this guide focuses on its earliest and foundational active derivative, a urea-substituted Spiro[1H-indene-1,4'-piperidine] (referred to as Compound 2b in seminal literature), and compares its activity with the well-established peptide agonist, Octreotide.[1]
Detailed experimental protocols for key in vitro assays are provided to enable researchers to evaluate and compare the performance of these and other related compounds.
Comparative Performance of sst2 Receptor Agonists
The following table summarizes the in vitro binding affinity and functional potency of a key Spiro[indene-1,4'-piperidine] derivative and the comparator, Octreotide, at the human sst2 receptor.
| Compound | Structure | Binding Affinity (Ki, nM) for human sst2 | Functional Potency (IC50, nM) - cAMP Inhibition |
| Spiro[1H-indene-1,4'-piperidine] Derivative (Compound 2b) | A urea derivative of spiro[1H-indene-1,4'-piperidine] | 615[1] | Data not available |
| Octreotide | Cyclic octapeptide | 0.4 - 2.1 | Data not available in the same direct comparison, but established as a potent agonist |
Note: Compound 2b is a derivative of Spiro[indene-1,4'-piperidine] and serves as the initial lead compound in the development of more potent agonists.[1]
Signaling Pathway and Experimental Workflow
Activation of the sst2 receptor by an agonist, such as a Spiro[indene-1,4'-piperidine] derivative, initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a hallmark of sst2 receptor activation and is the basis for the functional assays described below.
Caption: sst2 Receptor Signaling Pathway.
The general workflow for evaluating a compound's activity at the sst2 receptor involves a binding assay to determine its affinity for the receptor and a functional assay to measure its ability to elicit a cellular response.
Caption: Experimental Workflow for In Vitro Assays.
Experimental Protocols
sst2 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the sst2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: From a cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-labeled somatostatin analog with high affinity for sst2 (e.g., [¹²⁵I-Tyr¹¹]-SRIF-14).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled sst2 ligand (e.g., 1 µM Octreotide).
-
Test Compound: Spiro[indene-1,4'-piperidine] derivative or other test compounds.
-
96-well Filter Plates: Pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the sst2 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:
-
Total Binding: 25 µL of radioligand, 25 µL of assay buffer, and 50 µL of the membrane preparation.
-
Non-specific Binding: 25 µL of radioligand, 25 µL of the non-specific binding control, and 50 µL of the membrane preparation.
-
Competitive Binding: 25 µL of radioligand, 25 µL of a specific concentration of the test compound, and 50 µL of the membrane preparation. (A range of concentrations of the test compound should be used to generate a competition curve).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoid curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production
This assay measures the functional potency (IC50 or EC50) of a test compound by quantifying its ability to inhibit the production of intracellular cAMP stimulated by forskolin.
Materials:
-
Cell Line: A cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: Spiro[indene-1,4'-piperidine] derivative or other test compounds.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
96-well or 384-well Assay Plates.
-
Plate Reader: Compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the sst2-expressing cells into assay plates and culture overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Execution: a. Aspirate the culture medium from the cells and add assay buffer containing a PDE inhibitor. b. Add the serially diluted test compound to the appropriate wells. c. Incubate for a short period (e.g., 15-30 minutes) at 37°C. d. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. e. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
References
Docking Studies of Spiro[indene-1,4'-piperidine] Hydrochloride: A Comparative Analysis for Drug Discovery Professionals
A deep dive into the computational and experimental data surrounding Spiro[indene-1,4'-piperidine] hydrochloride and its interactions with key biological targets offers valuable insights for researchers in drug development. This guide provides a comparative analysis of its binding affinities and molecular interactions with the somatostatin receptor subtype 2 (sst2) and the sigma-1 (σ1) and sigma-2 (σ2) receptors, benchmarked against other relevant ligands.
This compound is a spirocyclic compound that has garnered attention in medicinal chemistry due to its rigid three-dimensional structure, a desirable feature for achieving high target selectivity. This structural motif is a key component in a variety of biologically active compounds, particularly those targeting G-protein coupled receptors and other central nervous system targets. This guide synthesizes available data to facilitate a clearer understanding of its potential in drug design and development.
Comparative Analysis of Binding Affinities
Somatostatin Receptor Subtype 2 (sst2)
Derivatives of Spiro[1H-indene-1,4'-piperidine] have been identified as potent and selective non-peptide agonists for the human sst2 receptor. The core spiro[indene-1,4'-piperidine] moiety is a crucial pharmacophoric element in these agonists. The following table includes experimental binding affinity (Ki) values for a key derivative, L-054,264, which incorporates the spiro[indene-1,4'-piperidine] scaffold.
| Compound | Target Receptor | Binding Affinity (Ki) [nM] |
| L-054,264 (A Spiro[indene-1,4'-piperidine] derivative) | Human sst2 | 0.9 |
| Somatostatin-14 (Endogenous Ligand) | Human sst2 | 0.8 |
Data sourced from literature on sst2 agonists.
Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
The spiro-piperidine scaffold is a well-established pharmacophore for sigma receptor ligands. Numerous derivatives have been synthesized and evaluated for their affinity and selectivity. The following table presents experimental Ki values for several representative spiro-piperidine compounds, providing a basis for comparison with potential this compound activity.
| Compound | Target Receptor | Binding Affinity (Ki) [nM] |
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | σ1 | Low nanomolar |
| Haloperidol (Reference Ligand) | σ1 | 2.5 |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 | 3.2[1] |
| 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine] | σ1 | pIC50 = 8.9 |
Data compiled from various studies on sigma receptor ligands.[1][2][3]
Experimental Protocols
The docking and binding assay protocols summarized below are representative of the methodologies used to evaluate the interaction of spiro-piperidine compounds with their target receptors.
Molecular Docking (General Protocol)
A generalized workflow for the molecular docking of ligands to target receptors is outlined below. This process is fundamental to predicting the binding conformation and estimating the binding affinity of a compound.
Radioligand Binding Assays (General Protocol)
Radioligand binding assays are a standard experimental method to determine the affinity of a ligand for a receptor. The following diagram illustrates the key steps involved in a competitive binding assay.
Signaling Pathways and Logical Relationships
The interaction of Spiro[indene-1,4'-piperidine] derivatives with their target receptors can modulate specific signaling pathways. Understanding these pathways is crucial for predicting the pharmacological effects of these compounds.
sst2 Receptor Signaling
As an agonist for the sst2 receptor, a G-protein coupled receptor, Spiro[indene-1,4'-piperidine] derivatives are expected to initiate a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to the therapeutic effects of sst2 agonists.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiropiperidines as high-affinity, selective sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Spiro[indene-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Spirocyclic Scaffold
Spiro[indene-1,4'-piperidine] is a significant spirocyclic scaffold that forms the core of numerous biologically active compounds and serves as a crucial intermediate in medicinal chemistry. The rigid, three-dimensional structure imparted by the spirocyclic fusion of an indene and a piperidine ring offers unique pharmacological properties. This guide provides a comparative analysis of prominent synthetic routes to this valuable molecule, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Strategies
| Synthetic Route | Key Transformation | Starting Materials | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Route 1: Two-Step Synthesis via Dihydro Intermediate | Condensation followed by Dehydrogenation | Indene, 1-Benzyl-4-piperidone | 1. KOH, EtOH, reflux; 2. Pd/C, reflux | Approx. 60-70 (overall) | Readily available starting materials. | Two-step process, requires dehydrogenation. |
| Route 2: Intramolecular Friedel-Crafts Cyclization | Acid-catalyzed cyclization | 1-(2-Phenylethyl)piperidin-4-one | Polyphosphoric acid (PPA), heat | Moderate to Good | One-pot cyclization. | Requires synthesis of the precursor, potentially harsh acidic conditions. |
| Route 3: Organocatalytic Asymmetric Synthesis | Michael/aza-Henry/ hemiaminalization cascade | Isatin derivatives, nitroalkenes | Chiral organocatalyst (e.g., quinine-derived) | Good to Excellent | Enantioselective, mild conditions. | Primarily for substituted analogs, catalyst can be expensive. |
Synthetic Route 1: Condensation and Dehydrogenation
This classical two-step approach first involves the construction of the saturated spiro[indane-1,4'-piperidine] core, followed by aromatization to the desired indene structure.
Caption: Route 1: Two-step synthesis.
Experimental Protocol:
Step 1: Synthesis of 1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine]
A mixture of indene (1 equivalent) and 1-benzyl-4-piperidone (1 equivalent) in ethanol is treated with potassium hydroxide (1.2 equivalents). The reaction mixture is refluxed for 4-6 hours. After cooling, the product is isolated by filtration and purified by recrystallization.
Step 2: Dehydrogenation to 1'-Benzylspiro[indene-1,4'-piperidine]
The dihydro intermediate (1 equivalent) is dissolved in a suitable high-boiling solvent (e.g., xylene or decalin) and treated with a catalytic amount of palladium on carbon (10 mol%). The mixture is refluxed for 12-24 hours. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.
Synthetic Route 2: Intramolecular Friedel-Crafts Cyclization
This route offers a more direct, one-pot approach to the spiro[indene-1,4'-piperidine] core through an acid-catalyzed intramolecular cyclization of a suitably functionalized piperidine derivative.
Caption: Route 2: Intramolecular cyclization.
Experimental Protocol:
Synthesis of Spiro[indene-1,4'-piperidine]
1-(2-Phenylethyl)piperidin-4-one (1 equivalent) is added portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring. The reaction mixture is maintained at this temperature for 2-4 hours. After cooling, the mixture is poured onto ice and neutralized with a strong base (e.g., sodium hydroxide). The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved by column chromatography.
Synthetic Route 3: Organocatalytic Asymmetric Synthesis
For applications requiring enantiomerically pure spiro[indene-1,4'-piperidine] derivatives, organocatalysis provides a powerful and elegant solution. This method often involves a cascade reaction to construct the complex spirocyclic system with high stereocontrol.
Caption: Route 3: Asymmetric synthesis.
Experimental Protocol:
Asymmetric Synthesis of a Spiro[indene-1,4'-piperidine] Derivative
To a solution of an isatin-derived enone (1 equivalent) and a nitroalkene (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or toluene) at room temperature, a chiral organocatalyst (e.g., a quinine-derived thiourea, 10-20 mol%) is added. The reaction is stirred for 24-72 hours until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the enantiomerically enriched spiro-oxindole piperidine derivative.
Conclusion
The choice of synthetic route for Spiro[indene-1,4'-piperidine] and its derivatives is contingent upon the specific requirements of the research, including desired scale, enantiopurity, and available starting materials. The two-step condensation-dehydrogenation route is a robust and classical method suitable for large-scale synthesis where enantioselectivity is not a primary concern. The intramolecular Friedel-Crafts cyclization offers a more convergent approach, though it may require the synthesis of a specific precursor and harsher reaction conditions. For the preparation of enantiomerically pure derivatives, which is often crucial for pharmacological studies, organocatalytic asymmetric synthesis stands out as the method of choice, providing high stereocontrol under mild conditions. This comparative guide aims to equip researchers with the necessary information to make an informed decision for their synthetic endeavors.
Comparative Analysis of Spiro[indene-1,4'-piperidine] Hydrochloride Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Spiro[indene-1,4'-piperidine] hydrochloride and its derivatives. Due to the limited availability of a comprehensive public cross-reactivity panel for the parent compound, this document synthesizes available data on its derivatives to offer insights into potential off-target interactions. Furthermore, it outlines standard experimental protocols for assessing compound selectivity, providing a framework for generating comprehensive cross-reactivity profiles.
Introduction
This compound is a core structural motif found in a variety of biologically active compounds. Its rigid spirocyclic system presents a unique three-dimensional pharmacophore that can be tailored to interact with various biological targets. Derivatives of this scaffold have shown high affinity and selectivity for several receptor families, including sigma receptors, somatostatin receptors, and neurokinin receptors. Understanding the cross-reactivity profile of this chemical class is crucial for assessing its therapeutic potential and predicting potential side effects.
Comparative Cross-Reactivity Data
While a comprehensive screening of this compound against a wide panel of receptors is not publicly available, studies on its derivatives provide valuable insights into its potential selectivity. The following table summarizes the reported binding affinities and functional activities of various Spiro[indene-1,4'-piperidine] derivatives against different receptors. This data allows for a preliminary comparison of the selectivity of this chemical scaffold.
| Derivative Class | Target Receptor | Ligand/Compound | Assay Type | Affinity (Ki/IC50) | Selectivity | Reference |
| Sigma Receptor Ligands | Sigma-1 | 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine] | Radioligand Binding ([³H]-DTG) | pIC50 = 8.9 | >10,000-fold vs. Dopamine D2 | [1] |
| Sigma-1 | Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | Radioligand Binding | Low nM Ki | ~7000-fold vs. Sigma-2 | [2] | |
| Somatostatin Agonists | Somatostatin sst2 | Spiro[1H-indene-1,4'-piperidine] derivatives | Functional Assay | Potent Agonists | Selective for sst2 | [3] |
| Neurokinin Antagonists | Neurokinin NK1 | YM-44778 | Radioligand Binding | 18 nM | Dual antagonist | [4] |
| Neurokinin NK2 | YM-44778 | Radioligand Binding | 16 nM | Dual antagonist | [4] |
Experimental Protocols
To generate a comprehensive cross-reactivity profile, a battery of in vitro assays is typically employed. Below are detailed methodologies for key experiments relevant to the targets identified for Spiro[indene-1,4'-piperidine] derivatives.
Radioligand Binding Assays for Sigma Receptors
Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 (σ1) and sigma-2 (σ2) receptors.
Materials:
-
Radioligands: --INVALID-LINK---pentazocine (for σ1), [³H]1,3-di-o-tolylguanidine ([³H]DTG) (for σ1 and σ2).
-
Membrane Preparations: Homogenates from guinea pig brain (high in σ1) or rat liver (high in σ2).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Masking Agent (for σ2 assay): (+)-Pentazocine (100 nM) to block binding of [³H]DTG to σ1 sites.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
σ1 Receptor Assay:
-
Incubate membrane homogenate (50-100 µg protein) with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine (e.g., 2-5 nM).
-
Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of 10 µM haloperidol.
-
Incubate at 37°C for 120 minutes.
-
-
σ2 Receptor Assay:
-
Incubate membrane homogenate (100-200 µg protein) with various concentrations of the test compound, a fixed concentration of [³H]DTG (e.g., 10-15 nM), and 100 nM (+)-pentazocine to mask σ1 receptors.
-
Non-specific binding is determined in the presence of 10 µM haloperidol.
-
Incubate at 25°C for 120 minutes.
-
-
Assay Termination:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from competition curves using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for Somatostatin Receptor Subtype 2 (sst2)
Objective: To determine the functional potency (EC50) of a test compound as an agonist or antagonist at the sst2 receptor. A common method involves measuring the inhibition of cAMP production.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human sst2 receptor.
-
Stimulating Agent: Forskolin (to stimulate cAMP production).
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.
Procedure:
-
Cell Preparation:
-
Plate the sst2-expressing cells in a 96-well or 384-well plate and grow to confluence.
-
-
Agonist Mode:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the test compound to the cells and incubate for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control and incubate for a further 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound for 15 minutes at 37°C.
-
Add a fixed concentration of a known sst2 agonist (e.g., somatostatin-14 at its EC80 concentration) to all wells except the basal control and incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Agonist: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value.
-
Antagonist: Plot the percentage of inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50 value, from which the Kb (antagonist dissociation constant) can be calculated.
-
Visualizations
The following diagrams illustrate a key signaling pathway and a general workflow for cross-reactivity screening.
Caption: Example signaling pathway for a Spiro-piperidine sst2 receptor agonist.
Caption: A generalized workflow for in vitro cross-reactivity screening.
References
- 1. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 4. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Robust Analytical Standard for Spiro[indene-1,4'-piperidine] Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The establishment of a well-characterized analytical standard is a cornerstone of pharmaceutical development and quality control. This guide provides a comprehensive framework for establishing an analytical standard for Spiro[indene-1,4'-piperidine] hydrochloride, a key intermediate in medicinal chemistry. By presenting a comparative analysis with its free base and outlining detailed experimental protocols, this document serves as a practical resource for researchers and quality control analysts.
Physicochemical Properties and Identification
This compound is a white to off-white solid. Its identity and purity are established through a combination of spectroscopic and chromatographic techniques.
Table 1: Physicochemical and Spectroscopic Data Comparison
| Property | This compound (Expected) | Spiro[indene-1,4'-piperidine] (Free Base)[1] |
| Molecular Formula | C₁₃H₁₆ClN | C₁₃H₁₅N |
| Molecular Weight | 221.73 g/mol | 185.27 g/mol |
| Appearance | White to off-white solid | Colorless to light yellow liquid |
| ¹H NMR | Consistent with structure, showing characteristic shifts for indene and piperidine protons, with potential deshielding of protons near the protonated nitrogen. | Consistent with structure[1] |
| ¹³C NMR | Consistent with structure, with shifts corresponding to the spirocyclic system. | Data not explicitly found, but expected to be consistent with the structure. |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ at approx. 186.1277 | [M+H]⁺ at 186.1277 |
| Purity (HPLC) | ≥ 98% | 99.87%[1] |
Recommended Analytical Methods and Protocols
To ensure the identity, purity, and quality of this compound, a suite of analytical methods should be employed. The following are recommended protocols based on standard practices for similar compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the primary method for determining the purity of the analytical standard and for developing a quantitative assay.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve accurately weighed sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Table 3: Recommended GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
| Sample Preparation | Prepare a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or methanol). Derivatization may be necessary for non-volatile impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the analytical standard.
Table 4: Recommended NMR Spectroscopy Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Temperature | 25 °C | 25 °C |
| Data Acquisition | Standard pulse sequence | Standard pulse sequence with proton decoupling |
Establishing the Analytical Standard: A Workflow
The process of establishing a robust analytical standard involves several key stages, from initial characterization to ongoing monitoring.
Analytical Workflow for Purity Determination
A systematic approach is crucial for accurate purity assessment and impurity identification.
Comparison with Alternative Standards
Currently, there are no commercially available, universally recognized alternative analytical standards specifically for this compound. Therefore, the primary comparison is made against the well-characterized free base form of the molecule. For related spiro-piperidine compounds, analytical standards would need to be established on a case-by-case basis following similar rigorous characterization and validation protocols as outlined in this guide. The development of an in-house, thoroughly characterized primary standard is the most reliable approach for ensuring analytical accuracy and consistency.
References
Safety Operating Guide
Proper Disposal of Spiro[indene-1,4'-piperidine] hydrochloride: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of Spiro[indene-1,4'-piperidine] hydrochloride is crucial for maintaining a secure research environment and ensuring regulatory adherence. This document provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to safety data sheets, it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to proper disposal protocols is paramount to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).[3][4]
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical impermeable gloves.[3] | To avoid skin contact which can cause irritation.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2] | To prevent respiratory tract irritation.[1] |
| Protective Clothing | A complete suit protecting against chemicals or a flame-retardant antistatic protective clothing.[2] | To protect the body from accidental spills or contact. |
Step-by-Step Disposal Protocol
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Discharging this chemical into sewer systems or the environment must be strictly avoided.[3]
Experimental Workflow for Disposal
Figure 1. Decision workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Collection : Carefully collect the waste material, avoiding dust formation.[2][3] For spills, sweep up the material and place it in a suitable container.[4]
-
Containment : Place the collected waste into a suitable, closed, and clearly labeled container for disposal.[2][3]
-
Storage : Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[3]
-
Professional Disposal : Arrange for the disposal of the chemical waste through a licensed and approved waste disposal contractor. The material should be taken to a licensed chemical destruction plant or undergo controlled incineration.[3]
-
Contaminated Packaging : Containers that held this compound should be triple rinsed (or equivalent). The rinsed packaging can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[3]
Accidental Release Measures
In the event of an accidental spill, the following steps should be taken:
-
Evacuate : Evacuate personnel from the immediate area.[3]
-
Ventilate : Ensure the area is well-ventilated.[4]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3]
-
Clean-up : Wear the appropriate PPE and collect the spilled material. Use spark-proof tools and explosion-proof equipment if necessary.[3] Place the collected material in a suitable, closed container for disposal.[3]
First Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention:
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
Skin Contact : Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[3]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[3][4]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3]
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.[4]
References
Personal protective equipment for handling Spiro[indene-1,4'-piperidine] hydrochloride
Essential Safety and Handling Guide for Spiro[indene-1,4'-piperidine] hydrochloride
This document provides immediate and essential safety, operational, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C13H16ClN | [1][2] |
| Molecular Weight | 221.72 g/mol | [1] |
| CAS Number | 137730-67-7 | [1][3] |
| Appearance | Powder or liquid | [4] |
| Purity | 97% | [2] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
Signal Word: Warning[1]
It is crucial to handle this compound in a well-ventilated area and avoid the formation of dust and aerosols.[3][6] Use non-sparking tools to prevent fire from electrostatic discharge.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment should guide the selection of appropriate PPE. The following are the minimum requirements for handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against eye irritation from dust or splashes.[3] |
| Skin Protection | Chemical impermeable gloves. A complete suit protecting against chemicals. | Prevents skin contact and irritation.[3][6][7] |
| Respiratory Protection | A full-face respirator if exposure limits are exceeded or irritation is experienced. | Protects the respiratory tract from irritation due to dust or aerosols.[3] |
Experimental Workflow
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure a well-ventilated work area, such as a chemical fume hood.[3]
-
Don the required personal protective equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Have an emergency eye wash station and safety shower readily accessible.[8]
-
-
Handling :
-
Storage :
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[3]
-
Remove all sources of ignition.[3]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves.[3]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[3]
Disposal:
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
-
Do not discharge into sewer systems.[3]
-
Contaminated packaging should be triply rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[3]
Logical Relationship Diagram
Caption: Decision logic for safe handling and disposal.
References
- 1. This compound | C13H16ClN | CID 22509344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 137730-67-7 | AChemBlock [achemblock.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound, CasNo.137730-67-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. chembk.com [chembk.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
